1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Description
Properties
CAS No. |
28409-91-8 |
|---|---|
Molecular Formula |
C57H100O6 |
Molecular Weight |
881.4 g/mol |
IUPAC Name |
2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propyl (E)-octadec-9-enoate |
InChI |
InChI=1S/C57H100O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,18-19,21,25-30,54H,4-15,17,20,22-24,31-53H2,1-3H3/b19-16+,21-18+,28-25+,29-26+,30-27+ |
InChI Key |
VVEBTVMJPTZDHO-XUVHLPINSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C/C/C=C/CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
melting_point |
-14 °C |
physical_description |
Liquid |
Origin of Product |
United States |
Foundational & Exploratory
Technical Master File: 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO)
CAS: 2190-21-8 | Abbreviation: TG(18:2/18:2/18:1)[1]
Executive Summary
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO) is a critical triacylglycerol (TAG) standard used extensively in lipidomics, metabolic disease research, and pharmaceutical formulation.[2] As a "mixed-chain" triglyceride containing two polyunsaturated fatty acids (PUFAs) and one monounsaturated fatty acid (MUFA), it serves as a vital reference material for mass spectrometry quantitation and a structural component in Lipid Nanoparticle (LNP) research.
This guide moves beyond basic datasheet parameters to provide a rigorous operational framework for researchers. It addresses the molecule's specific susceptibility to autoxidation, details LC-MS/MS characterization strategies, and provides a validated protocol for enzymatic hydrolysis assays.
Part 1: Physicochemical Identity & Profile[3]
LLO is a neutral lipid characterized by a glycerol backbone esterified with linoleic acid (C18:[2]2) at the sn-1 and sn-2 positions, and oleic acid (C18:[1][2][3]1) at the sn-3 position (in the context of racemic nomenclature, the specific stereochemistry at sn-2 is undefined/racemic).
Core Data Table
| Property | Specification |
| Chemical Name | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol |
| CAS Number | 2190-21-8 |
| Molecular Formula | C₅₇H₁₀₀O₆ |
| Molecular Weight | 881.40 g/mol |
| Physical State | Liquid oil (Colorless to pale yellow) |
| Solubility | Soluble: Chloroform, Hexane, Methylene ChlorideSlightly Soluble: Ethanol, MethanolInsoluble: Water |
| Purity Standard | Typically >98% (via TLC/GC) |
| Oxidation Index | High (Due to bis-allylic protons in Linoleate) |
Part 2: Critical Handling & Stability (The "Experience" Pillar)
The Silent Failure Mode: The most common experimental error with CAS 2190-21-8 is underestimating the rate of peroxidation. LLO contains four bis-allylic methylene groups (two per linoleic chain). These sites have low bond dissociation energy, making them highly susceptible to hydrogen abstraction by free radicals.
Operational Protocols for Stability
To maintain scientific integrity, the following storage and handling protocols are mandatory:
-
Argon Purging (Not Nitrogen): While Nitrogen is common, Argon is heavier than air and provides a superior blanket over the liquid lipid in vials. Always purge the headspace before recapping.
-
Solvent Choice: Never store LLO in protic solvents (methanol/ethanol) for extended periods (>24h) at room temperature, as transesterification can occur slowly. Store in Chloroform or Hexane at -20°C or -80°C.
-
Vessel Material: Use borosilicate glass or Teflon-lined caps. Avoid polystyrene or polypropylene, as TAGs can leach plasticizers (phthalates) which interfere with Mass Spec signals (e.g., m/z 391 contaminants).
Part 3: Analytical Characterization (LC-MS/MS)
In lipidomics, LLO is identified not just by retention time but by specific fragmentation patterns.
Mass Spectrometry Workflow
The following diagram illustrates the logical flow for identifying LLO in complex matrices (e.g., plasma or formulation buffers).
Figure 1: LC-MS/MS Workflow for Triglyceride Identification. The ammonium adduct [M+NH4]+ is the preferred precursor ion for neutral lipid analysis.
Fragmentation Logic (Causality)
When subjecting LLO (m/z ~899.4 as [M+NH4]+) to Collision Induced Dissociation (CID):
-
Neutral Loss: The molecule preferentially loses the fatty acid chains as neutral molecules (RCOOH) or ammonia (NH3).
-
Diagnostic Ions:
Part 4: Experimental Protocols
Protocol A: Preparation of Lipid Standards
Purpose: To create a precise, oxidation-free working stock.
-
Equilibration: Remove the manufacturer vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator (prevents water condensation).
-
Solvent Prep: Pre-chill Chloroform:Methanol (2:1 v/v).
-
Weighing: Weigh the semi-solid/liquid oil into a glass vial. Do not use plastic weigh boats.
-
Dissolution: Add solvent to achieve a concentration of 1 mg/mL. Vortex for 30 seconds.
-
Storage: Aliquot into amber glass vials with Teflon-lined caps. Purge with Argon. Store at -80°C.
Protocol B: Enzymatic Lipolysis Assay
Purpose: To quantify the bioavailability or stability of LLO when used in drug delivery systems or metabolic studies. This assay uses Pancreatic Lipase to simulate digestion.
Reagents:
-
LLO Substrate (prepared as an emulsion).
-
Lipase Buffer: 10 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂ (Calcium is essential for lipase activity), pH 7.4.
-
Porcine Pancreatic Lipase (Sigma-Aldrich).
-
Free Fatty Acid (FFA) Colorimetric Quantification Kit.
Workflow:
-
Emulsification: Since LLO is water-insoluble, it must be emulsified. Mix 5 mg LLO with 1 mL Lipase Buffer containing 0.5% Sodium Deoxycholate (bile salt mimic). Sonicate for 5 minutes until a milky emulsion forms.
-
Enzyme Prep: Dissolve Pancreatic Lipase in cold Lipase Buffer (100 U/mL). Keep on ice.
-
Reaction:
-
In a 96-well plate, add 90 µL of LLO Emulsion.
-
Initiate reaction with 10 µL Lipase solution.
-
Incubate at 37°C with gentle shaking.
-
-
Timepoints: At t=0, 15, 30, and 60 mins, remove 10 µL aliquots.
-
Quenching: Immediately add the aliquot to the FFA Quantification Kit buffer (which usually contains enzyme inhibitors or heat shock) to stop lipolysis.
-
Readout: Measure Absorbance at 570 nm (or probe-specific wavelength) to quantify released Free Fatty Acids.
Lipolysis Pathway Visualization
Figure 2: Enzymatic Hydrolysis Pathway of LLO. Note that pancreatic lipase is 1,3-regiospecific, initially generating 2-monoglycerides.
References
-
Lipid Maps Structure Database. (n.d.). LMSD Record for TG(18:2/18:2/18:1). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6015477, 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. Retrieved from [Link]
Sources
Biological Function & Metabolic Fate of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO-TAG)
The following technical guide details the biological function, metabolic fate, and experimental utility of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol.
Technical Guide for Lipid Researchers & Drug Developers
Executive Summary
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO-TAG) is a specific triacylglycerol molecular species (CAS: 2190-21-8) frequently utilized as a reference standard in lipidomics and a model substrate in metabolic flux studies. Unlike generic "triglycerides," LLO-TAG presents a defined fatty acid arrangement: two polyunsaturated linoleic acid moieties (18:2, n-6) and one monounsaturated oleic acid moiety (18:1, n-9).
The "rac" (racemic) designation indicates a 1:1 mixture of enantiomers: 1,2-dilinoleoyl-3-oleoyl-sn-glycerol and 1-oleoyl-2,3-dilinoleoyl-sn-glycerol . This stereochemical duality is critical in biological contexts because mammalian lipases (ATGL, Pancreatic Lipase) exhibit distinct regiospecificity. Consequently, the biological output of LLO-TAG metabolism is not merely energy production but the differential release of bioactive lipid mediators—Linoleic acid (pro-inflammatory precursor) and Oleic acid (membrane modulator)—depending on the specific lipase activated.
Molecular Architecture & Physicochemical Properties[1]
Structural Significance
The positioning of fatty acids on the glycerol backbone dictates the metabolic fate of the TAG.
-
sn-1/sn-2 Positions (Linoleic Acid): In the rac mixture, the sn-2 position is occupied by Linoleic acid in both enantiomers. This is biologically significant because the sn-2 fatty acid is often conserved during digestion (forming 2-MAG) and re-absorbed intact.
-
sn-3 Position (Oleic vs. Linoleic): In the 1,2-dilinoleoyl-3-oleoyl enantiomer, Oleic acid occupies sn-3.[1] In the enantiomer, Linoleic acid occupies sn-3.
Physicochemical Behavior
-
Fluidity: With three unsaturated chains (18:2/18:2/18:1), LLO-TAG has a very low melting point (< -5°C). In vivo, this contributes to the high fluidity of lipid droplets, enhancing the accessibility of the lipid-water interface for cytosolic lipases.
-
Oxidative Susceptibility: The bis-allylic protons in the two linoleic chains make LLO-TAG highly susceptible to peroxidation compared to triolein. This makes it a relevant model for studying ferroptosis and lipid peroxidation mechanisms in atherosclerosis.
Metabolic Pathways: The Core Mechanism
The metabolic processing of LLO-TAG differs significantly between the intestinal lumen (Digestion) and the adipocyte (Mobilization).
Intestinal Digestion (Pancreatic Lipase)
Pancreatic Triglyceride Lipase (PTL) is sn-1,3 regiospecific . It hydrolyzes fatty acids at the outer positions, sparing the sn-2 position.
-
Substrate: 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol.[1][2][3][4][5][6][7]
-
Mechanism: PTL cleaves sn-1 and sn-3.
-
Result: Regardless of the enantiomer, the sn-2 position holds Linoleic acid.
-
Released: Free Fatty Acids (Mixture of Linoleic and Oleic).
-
Conserved: 2-Linoleoyl-sn-glycerol (2-LG) .
-
-
Bioactive Consequence: The generation of 2-Linoleoyl-glycerol is crucial. 2-LG is a precursor for 2-Arachidonoylglycerol (2-AG) , a potent endocannabinoid, after chain elongation and desaturation.
Intracellular Lipolysis (Adipocyte)
In the adipocyte lipid droplet, lipolysis is a cascade involving Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL).[8]
-
Basal Lipolysis (ATGL Only): ATGL preferentially hydrolyzes the sn-2 position.[9][10][11]
-
Outcome: Selective release of Linoleic Acid (since sn-2 is Linoleic in both enantiomers).
-
-
Stimulated Lipolysis (ATGL + CGI-58): The co-activator CGI-58 expands ATGL specificity to the sn-1 position.[9][10][11][12][13]
-
Outcome: Release of both Linoleic and Oleic acid (from the sn-1 position of the respective enantiomers).
-
Visualization of Metabolic Fate
The following diagram illustrates the differential processing of the LLO-TAG enantiomers by regiospecific lipases.
Caption: Differential hydrolysis of LLO-TAG enantiomers by Pancreatic Lipase (Digestion) vs. ATGL (Intracellular Basal Lipolysis).
Bioactive Signaling & Physiological Impact[10]
The release of fatty acids from LLO-TAG is not merely caloric; it initiates distinct signaling cascades.
The Linoleic Acid Cascade (n-6)
LLO-TAG is a dense source of Linoleic Acid (LA). Upon hydrolysis by ATGL (adipocytes) or PLA2 (membranes):
-
Conversion: LA is desaturated (FADS2) and elongated (ELOVL5) to form Arachidonic Acid (AA) .
-
Eicosanoid Synthesis: AA is the precursor for pro-inflammatory prostaglandins (PGE2) and leukotrienes.
-
Clinical Relevance: High dietary intake of LLO-type TAGs without balancing n-3 PUFAs can shift the lipidome toward a pro-inflammatory state, relevant in atherosclerosis models.
The Oleic Acid Signal (n-9)
The Oleic acid moiety acts as a "safety valve" against lipotoxicity.
-
Satiety Signaling: In the gut, Oleic acid released from LLO-TAG is converted to Oleoylethanolamide (OEA) , a PPAR-alpha agonist that induces satiety.
-
Lipotoxicity Prevention: Unlike saturated TAGs (e.g., Tripalmitin), the presence of Oleic acid in LLO-TAG promotes the formation of fluid, metabolically active lipid droplets, preventing ER stress associated with rigid saturated lipids.
Experimental Workflows
Protocol: Regiospecificity Assay using LLO-TAG
Objective: Determine if a novel lipase exhibits sn-1,3 or sn-2 specificity.
-
Substrate Preparation: Emulsify 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (10 mM) in Tris-HCl buffer (pH 7.4) with 1% gum arabic.
-
Incubation: Add purified lipase enzyme (0.1 µg/mL). Incubate at 37°C for 15 minutes (linear phase).
-
Extraction: Stop reaction with Chloroform:Methanol (2:1).
-
Analysis (TLC/GC): Separate products on Silica Gel G TLC plates (Hexane:Ether:Acetic Acid, 80:20:1).
-
Interpretation:
-
Band at 2-MAG: Isolate and methylate. If GC shows >95% Linoleic Acid, the enzyme is sn-1,3 specific .
-
Band at Free Fatty Acids: If GC shows pure Linoleic Acid early in the time course, the enzyme is sn-2 specific .
-
-
LC-MS/MS Identification Strategy
In lipidomics, LLO-TAG is identified by its specific fragmentation pattern involving the neutral loss of fatty acids and ammonia.
-
Precursor Ion: [M + NH4]+ (m/z ~ 898.8)
-
Fragmentation Logic:
-
Neutral Loss of Oleic Acid (18:1): Loss of [RCOOH + NH3]. Look for fragment corresponding to Dilinoleoyl-DAG.
-
Neutral Loss of Linoleic Acid (18:2): Loss of [RCOOH + NH3]. Look for fragment corresponding to Linoleoyl-Oleoyl-DAG.
-
-
Ratio Analysis: In a rac mixture, the intensity ratio of DAG fragments can sometimes indicate the position if the ionization efficiency differs between sn-1/3 and sn-2 loss (though often 1:1 in non-chiral columns).
Caption: LC-MS/MS fragmentation pathway for LLO-TAG (Ammonium adduct).
Sourcing & Handling[14]
-
Storage: -20°C in Methyl Acetate or Chloroform.
-
Handling: Purge vials with Nitrogen/Argon immediately after opening. The bis-allylic protons of the linoleic groups are extremely sensitive to oxidation.
-
Verification: Check purity via Thin Layer Chromatography (TLC) before use in kinetic assays to ensure no spontaneous hydrolysis to DAGs has occurred.
References
-
Eichmann, T. O., et al. (2012). Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases. Journal of Biological Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Grabner, G. F., et al. (2021). Distinct roles of adipose triglyceride lipase and hormone-sensitive lipase in the catabolism of triacylglycerol estolides. PNAS. Retrieved from [Link]
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An In-depth Technical Guide to 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: Nomenclature, Properties, and Applications in Research and Development
This technical guide provides a comprehensive overview of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, a specific triacylglycerol of significant interest to researchers, scientists, and professionals in drug development. This document delves into its chemical nomenclature, physical and chemical properties, and its applications, with a focus on its role as a reference standard and its utility in lipid-based drug delivery systems.
Core Concepts: Understanding 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a mixed-acid triacylglycerol (TAG), a type of lipid composed of a glycerol backbone esterified with three fatty acids. In this specific molecule, two linoleic acid molecules are located at the sn-1 and sn-2 positions, and one oleic acid molecule is at the sn-3 position of the glycerol backbone.[1] The "rac-" prefix indicates that it is a racemic mixture of its two possible enantiomers.
Triacylglycerols are the primary form of energy storage in many organisms and are fundamental components of dietary fats and oils.[2] The specific fatty acid composition and their positional distribution on the glycerol backbone determine the physicochemical properties and biological roles of the TAG. 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is found in various natural sources, including ostrich and emu oils.[3]
Chemical Nomenclature and Identification
Accurate identification of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is crucial for research and regulatory purposes. A variety of synonyms and chemical identifiers are used in literature and commercial listings.
| Identifier Type | Value | Source |
| CAS Number | 2190-21-8 | [4] |
| Molecular Formula | C₅₇H₁₀₀O₆ | [4] |
| Molecular Weight | 881.40 g/mol | [4] |
| IUPAC Name | (9Z,12Z)-9,12-octadecadienoic acid, 1,1'-[1-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,2-ethanediyl] ester | [3] |
| Synonyms | 1,2-Dilinolein-3-Olein, TG(18:2/18:2/18:1), OLL, Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-(9Z-octadecenoate) | [3][5] |
| PubChem CID | 6015477 | [5] |
Physicochemical Properties
The physical and chemical characteristics of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol influence its handling, formulation, and analytical behavior.
| Property | Value | Source |
| Physical State | Liquid | [5] |
| Melting Point | -14 °C | [5] |
| Solubility | Slightly soluble in methanol and water | [3] |
| Purity (typical) | ≥98% | [4] |
| Storage Temperature | -20°C | [6] |
Applications in Research and Drug Development
The unique structure of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol lends itself to several key applications in scientific research and pharmaceutical development.
Reference Standard
Due to its well-characterized nature, 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol serves as a crucial reference standard.[7] It is utilized in analytical method development, validation, and quality control applications during the synthesis and formulation stages of drug development.[7] Its use as a standard allows for the accurate quantification and identification of triglycerides in various matrices, including vegetable oils and biological samples.[8]
Lipid-Based Drug Delivery Systems
Long-chain triglycerides like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol are key components in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[9][10] These systems are designed to enhance the oral bioavailability of poorly water-soluble drugs.
The rationale behind using long-chain triglycerides in these formulations is their ability to facilitate the formation of bile salt-lipid colloidal species in the gastrointestinal tract, which can improve drug solubilization and absorption.[8] The stability of lipid nanoparticle formulations is also influenced by the chain length of the triglycerides, with longer-chain triglycerides often leading to more stable particles.[11]
Below is a conceptual workflow for the development of a lipid-based nanoparticle formulation for a lipophilic active pharmaceutical ingredient (API).
Caption: Conceptual workflow for developing a lipid-based nanoparticle drug delivery system.
Analytical Methodology: Quantification by LC-MS/MS
Accurate quantification of specific triacylglycerols like 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in complex biological matrices is essential for metabolic research and clinical diagnostics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and sensitive method for this purpose.[1]
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction and quantification of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol from a biological sample, such as plasma.
5.1.1. Sample Preparation (Lipid Extraction)
-
To 100 µL of the sample (e.g., plasma) in a microcentrifuge tube, add an appropriate internal standard (e.g., a ¹³C-labeled version of the analyte).[1]
-
Add 750 µL of methyl-tert-butyl ether (MTBE) and 250 µL of methanol.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Add 200 µL of LC-MS grade water and vortex for an additional 30 seconds.[1]
-
Centrifuge at 14,000 x g for 5 minutes to induce phase separation.[1]
-
Carefully collect the upper organic phase (approximately 500 µL) and transfer it to a new tube.[1]
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent, such as isopropanol/acetonitrile (1:1, v/v), for LC-MS/MS analysis.[1]
Caption: Workflow for lipid extraction from biological samples for LC-MS/MS analysis.
5.1.2. LC-MS/MS Instrumentation and Parameters
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
LC Column: A C18 reversed-phase column is typically used for the separation of triglycerides.
-
Mobile Phase: A gradient elution with acetonitrile and acetone is a common mobile phase system for triglyceride analysis.[8]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Quantification: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring the neutral loss of the fatty acid moieties from the ammoniated precursor ions.[1]
5.1.3. Data Analysis
The concentration of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the reference standard.
Role in Cellular Metabolism and Signaling
Beyond its role as an energy storage molecule, the fatty acid components of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, linoleic acid and oleic acid, are involved in various cellular processes. Fatty acids liberated from intracellular triacylglycerol stores can act as signaling molecules that regulate gene transcription and other cellular functions.[12] The balance of different fatty acids within cellular lipids is crucial for maintaining membrane homeostasis and can influence cellular processes like apoptosis.[13][14] Further research into the specific signaling roles of TAGs with defined fatty acid compositions, such as 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, is an active area of investigation.
Conclusion
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a well-defined triacylglycerol with important applications in research and development. Its utility as a reference standard is critical for the accurate analysis of lipids. Furthermore, its properties as a long-chain triglyceride make it a valuable component in the formulation of advanced drug delivery systems for improving the bioavailability of challenging therapeutic agents. A thorough understanding of its chemical nomenclature, physicochemical properties, and analytical methodologies is essential for scientists and researchers working in the fields of lipidomics, drug formulation, and metabolic research.
References
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MDPI. (2024). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. MDPI. Retrieved from [Link]
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MDPI. (2015). Fatty Acid Signaling: The New Function of Intracellular Lipases. MDPI. Retrieved from [Link]
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Scribd. (n.d.). High Resolution Analysis of Triglycerides in Vegetable Oils by HPLC With ELSD. Scribd. Retrieved from [Link]
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AOCS. (2024). Triglycerides in Vegetable Oils by HPLC. AOCS. Retrieved from [Link]
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PMC. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. PMC. Retrieved from [Link]
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PMC. (2023). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. PMC. Retrieved from [Link]
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ResearchGate. (1991). DETERMINATION OF TRIGLYCERIDES IN VEGETABLE OILS IN TERMS OF THEIR PARTITION NUMBERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. PubChem. Retrieved from [Link]
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LCGC International. (2026). Determination of Triglyceride Composition of Vegetable Oils Using High Performance Liquid Chromatography and Evaporative Light Scattering Detection. LCGC International. Retrieved from [Link]
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ResearchGate. (2025). Functions of triacylglycerols during plant development and stress. ResearchGate. Retrieved from [Link]
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MDPI. (2025). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. MDPI. Retrieved from [Link]
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PMC. (2012). A Protective Role for Triacylglycerols during Apoptosis. PMC. Retrieved from [Link]
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PMC. (2007). Good Fat, Essential Cellular Requirements for Triacylglycerol Synthesis to Maintain Membrane Homeostasis in Yeast. PMC. Retrieved from [Link]
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Axios Research. (n.d.). 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. Axios Research. Retrieved from [Link]
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iris@unitn. (n.d.). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids. iris@unitn. Retrieved from [Link]
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Shimadzu. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Shimadzu. Retrieved from [Link]
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UND School of Medicine & Health Sciences. (n.d.). Comprehensive LC-MSE Lipidomic Analysis using a Shotgun Approach and Its Application to Biomarker Detection and Identification in Osteoarthritis. UND School of Medicine & Health Sciences. Retrieved from [Link]
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- 11. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Good Fat, Essential Cellular Requirements for Triacylglycerol Synthesis to Maintain Membrane Homeostasis in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Protective Role for Triacylglycerols during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
natural occurrence of OLL triglyceride in seed oils
Executive Summary
The OLL triglyceride (Oleic-Linoleic-Linoleic) represents a critical molecular species within the lipidome of seed oils, specifically those of the Asteraceae (Sunflower) and Poaceae (Corn) families. Unlike simple triglycerides (e.g., Triolein), OLL is an asymmetric, mixed-acid triacylglycerol (TAG) that exhibits unique physicochemical properties—balancing oxidative stability with fluidity.
In pharmaceutical development, OLL is not merely a caloric lipid but a functional excipient.[[“]] It serves as a solubilizer for BCS Class II drugs, a core component in Lipid Nanoparticles (LNPs), and a modulator of membrane fluidity in self-emulsifying drug delivery systems (SEDDS). This guide details the biosynthetic origin, natural abundance, and rigorous isolation protocols for OLL, providing a roadmap for its utilization in high-precision lipid therapeutics.
The Biosynthetic Origin: The Kennedy Pathway
To understand the occurrence of OLL, one must understand the enzymatic logic of the plant cell. Plants do not assemble triglycerides randomly; they follow a strict stereospecific blueprint known as the Kennedy Pathway .[[“]]
In most oilseeds (Corn, Sunflower, Soybean), the sn-2 position of the glycerol backbone is "privileged." The enzyme Lysophosphatidic Acid Acyltransferase (LPAT) shows a high affinity for unsaturated fatty acids, particularly Linoleic acid (18:2), at this position.
-
sn-1 Position: Often occupied by Saturated (Palmitic/Stearic) or Oleic acid.[[“]]
-
sn-2 Position: Almost exclusively Linoleic (or Linolenic) acid in these seeds.[[“]]
-
sn-3 Position: The final acylation by DGAT is less specific, accepting Oleic or Linoleic acid.
Therefore, the "OLL" triglyceride in nature is predominantly the sn-1-Oleoyl-2,3-dilinoleoyl-sn-glycerol (OLL) or sn-1,2-dilinoleoyl-3-oleoyl-sn-glycerol (LLO) regioisomer, rather than the symmetric LOL (Linoleic-Oleic-Linoleic).
Figure 1: Biosynthesis of OLL via the Kennedy Pathway
Caption: The enzymatic assembly of OLL. Note the critical role of LPAT in establishing the Linoleic acid at the sn-2 position.
Natural Occurrence and Profiling
While OLL is present in many vegetable oils, its abundance varies drastically based on the plant's genetics. "High-Linoleic" strains are the primary source of OLL.
Table 1: Comparative Abundance of OLL Triglyceride in Commercial Seed Oils Values represent approximate weight percentage (wt%) of the specific OLL molecular species.
| Oil Source | OLL Content (wt%) | Primary TAG Species | Notes on OLL Isolation |
| Corn Oil | 20 - 30% | LLL, OLL, LOO | Primary Source. High abundance makes isolation efficient.[[“]] |
| Sunflower (Std) | 25 - 35% | LLL, OLL | Excellent source.[[“]] "Standard" (non-high-oleic) variety required.[[“]] |
| Cottonseed Oil | 18 - 25% | PLL, OLL, LLL | Good source, but contains cyclopropenoid fatty acids (impurity risk). |
| Soybean Oil | 10 - 15% | LLL, LLnO, OLL | Lower yield due to competition from Linolenic (Ln) species. |
| Olive Oil | < 5% | OOO, POO | Poor source.[[“]] Mostly triolein. |
| Peanut Oil | 10 - 15% | OOO, OOL, OLL | Moderate source, but high OOO content complicates separation. |
-
Key Insight: For research or pharmaceutical extraction, Corn Oil and Standard Sunflower Oil are the superior feedstocks. They possess the highest "OLL Density" with fewer interfering saturated species (like P-L-L) compared to Cottonseed.[[“]]
Analytical Methodologies
Accurate identification of OLL requires distinguishing it from its isobaric (same mass) and regioisomeric counterparts.[[“]]
Protocol A: RP-HPLC-APCI-MS (Molecular Species Profiling)
Use this for routine quantification of OLL versus other TAGs.[[“]]
-
Sample Prep: Dilute 10 µL of oil in 990 µL of Dichloromethane/Acetonitrile (50:50).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 150mm x 4.6mm, 5µm.[[“]]
-
Mobile Phase:
-
Detection (MS): APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.[[“]]
Protocol B: Silver Ion Chromatography (Regioisomer Resolution)
Use this to separate OLL (sn-O-L-L) from OLO (sn-O-L-O).[[“]]
-
Principle: Ag+ ions complex with pi-electrons in double bonds.[[“]] Separation is strictly based on the number and geometry of double bonds.
-
Column: ChromSpher 5 Lipids (Silver-loaded ion exchange).[[“]]
-
Mobile Phase: Hexane/Acetonitrile (Isocratic or Gradient).[[“]]
-
Result: OLL (5 double bonds) is retained longer than OLO (if present) or OOO (3 double bonds).[[“]]
Pharmaceutical Applications
The OLL triglyceride is not just a passive carrier; its structure dictates its function in drug delivery.[[“]][2]
-
Self-Emulsifying Drug Delivery Systems (SEDDS):
-
OLL acts as the lipophilic phase.[[“]] Its two linoleic chains provide a "kinked" geometry that prevents crystallization of the formulation, maintaining a liquid state essential for soft-gel capsules.
-
Mechanism:[[“]][3] Upon ingestion, pancreatic lipase hydrolyzes sn-1 and sn-3 positions, releasing 2 free fatty acids (Oleic/Linoleic) and a 2-Monoglyceride (2-Linoleoyl-sn-glycerol) .[[“]] This specific monoglyceride is a potent surfactant that aids in the solubilization of hydrophobic drugs (e.g., Cyclosporine, Ritonavir).
-
-
Lipid Nanoparticles (LNPs):
-
While mRNA vaccines often use synthetic lipids, OLL is used in Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) .[[“]]
-
The "imperfections" in the crystal lattice caused by the asymmetric OLL structure create space for drug payload entrapment, unlike the perfect crystal lattice of Tristearin which expels the drug.
-
Figure 2: OLL in Drug Delivery Systems
Caption: Mechanisms of OLL utility in oral SEDDS (top) and Nanostructured Lipid Carriers (bottom).
Isolation Workflow: Purification from Corn Oil
For research requiring high-purity OLL (>95%), simple extraction is insufficient.[[“]] A multi-stage fractionation is required.[[“]]
Step 1: Low-Temperature Crystallization (Winterization) [[“]]
-
Goal: Remove saturated TAGs (PPP, SSS) and high-melting species.
-
Protocol: Dissolve Corn Oil in Acetone (1:5 ratio). Cool to -20°C for 24 hours. Filter the white precipitate (saturated fats).[[“]] Retain the filtrate (enriched in unsaturated TAGs like OLL, LLL, OOO).
Step 2: Flash Chromatography (Silica Gel) [[“]]
-
Goal: Remove polar lipids (phospholipids, free fatty acids).[[“]]
-
Protocol: Pass filtrate through a Silica gel plug using Hexane:Diethyl Ether (90:10).[[“]] Collect the neutral TAG fraction.
Step 3: Preparative RP-HPLC
-
Goal: Isolate OLL from LLL and OOO.
-
Column: Prep C18 (20mm ID).
-
Mobile Phase: Acetone/Acetonitrile (60:40).[[“]]
-
Collection:
-
Validation: Verify fraction purity using the APCI-MS method described in Section 3.
References
-
Holcapek, M., et al. (2003).[[“]] Characterization of triacylglycerols in plant oils by HPLC/APCI-MS. Journal of Chromatography A. Link
-
Gunstone, F. D. (2004).[[“]] The Chemistry of Oils and Fats: Sources, Composition, Properties, and Uses. Blackwell Publishing.[[“]] Link[[“]]
-
Lisa, M., & Holcapek, M. (2008).[[“]] Triacylglycerols profiling in plant oils of important food and industrial value. Journal of Agricultural and Food Chemistry. Link[[“]]
-
Pouton, C. W. (2000).[[“]] Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems.[[“]] European Journal of Pharmaceutical Sciences. Link
-
Small, D. M. (1991).[[“]] The effects of glyceride structure on absorption and metabolism. Annual Review of Nutrition. Link[[“]]
Sources
Methodological & Application
A Robust and Validated LC-MS/MS Method for the Quantification of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLnO) in Biological Matrices
An Application Note for Drug Development and Research Professionals
Abstract
Triacylglycerols (TAGs) are not merely storage lipids; the specific arrangement of fatty acids on the glycerol backbone dictates their metabolic fate and biological function.[1] The precise quantification of individual TAG species, such as 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLnO), is therefore critical in fields ranging from metabolic disease research to food science and drug development. This application note presents a comprehensive, highly sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of LLnO. We provide a detailed, step-by-step protocol covering lipid extraction from plasma, optimized chromatographic separation, and triple quadrupole mass spectrometric detection using Multiple Reaction Monitoring (MRM). Furthermore, we outline a full method validation strategy based on international guidelines to ensure data integrity, accuracy, and reproducibility.
Introduction: The Significance of Positional Isomerism in Triacylglycerols
Triacylglycerols are the body's primary energy reserve, composed of a glycerol backbone esterified with three fatty acids.[2] However, the metabolic impact of a TAG is profoundly influenced by which fatty acids are present and their specific position (sn-1, sn-2, or sn-3) on the glycerol molecule. For instance, the positional distribution of fatty acids can affect absorption rates, plasma lipoprotein profiles, and downstream metabolic signaling pathways. 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLnO) is a mixed-acid TAG containing two essential omega-6 fatty acids (linoleic acid) and one monounsaturated omega-9 fatty acid (oleic acid). Its accurate measurement is essential for understanding lipid metabolism in health and disease.
Traditional methods that quantify total TAGs or only the overall fatty acid composition obscure this crucial positional information.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for lipid analysis due to its exceptional sensitivity and specificity, allowing for the differentiation and quantification of isomeric lipid species.[2][4] This protocol leverages the power of reversed-phase chromatography to separate TAGs and the precision of MRM to detect LLnO based on its characteristic fragmentation patterns.
Experimental Design and Rationale
Overall Workflow
The analytical workflow is designed for robustness and high throughput, beginning with a streamlined lipid extraction, followed by chromatographic separation and culminating in specific detection by tandem mass spectrometry.
Sources
Application Note: Utilizing 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol and Odd-Chain Triacylglycerols as Internal Standards in Quantitative Lipidomics
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using triacylglycerols (TGs) as internal standards in quantitative lipidomics, with a primary focus on 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, TG(18:2/18:2/18:1). While TG(18:2/18:2/18:1) serves as an excellent exemplar for discussing the physicochemical properties of endogenous triacylglycerols, we also introduce and detail the application of a non-endogenous, odd-chain triacylglycerol, triheptadecanoin (TG(17:0/17:0/17:0)), as a more robust internal standard for achieving accurate and reproducible quantification in complex biological matrices. This guide delves into the rationale for internal standard selection, provides detailed step-by-step protocols for sample preparation, and outlines a complete Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow using Multiple Reaction Monitoring (MRM) for precise quantification.
Introduction: The Critical Role of Internal Standards in Lipidomics
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly advancing field crucial for understanding cellular physiology and pathology. Triacylglycerols are the primary form of energy storage in most eukaryotes and their dysregulation is implicated in numerous metabolic diseases. Accurate quantification of individual TG species is therefore paramount. However, the analytical process, from sample collection to instrumental analysis, is susceptible to variations that can compromise data integrity.[1]
Internal standards (IS) are essential for mitigating these variables.[1][2] An ideal internal standard is a compound of known concentration added to a sample at the outset of the analytical workflow.[1] It should be chemically and physically similar to the analytes of interest, absent in the biological matrix, and clearly distinguishable by the analytical instrument.[1] By monitoring the signal of the internal standard alongside the target analytes, researchers can correct for variations in sample extraction, recovery, and instrument response, thereby ensuring high precision and accuracy.[1]
The Case for 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol as a Model Analyte
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, with the shorthand notation TG(18:2/18:2/18:1), is a triacylglycerol composed of a glycerol backbone esterified with two linoleic acid (18:2) molecules and one oleic acid (18:1) molecule. Its physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅₇H₁₀₀O₆ |
| Molecular Weight | 881.40 g/mol |
| Physical State | Liquid |
| CAS Number | 2190-21-8 |
While TG(18:2/18:2/18:1) is a common dietary and endogenous triacylglycerol, its presence in many biological samples makes it generally unsuitable as an internal standard. However, its well-defined structure and commercial availability make it an excellent model compound for developing and optimizing analytical methods for other triacylglycerols.
The Superior Choice: Odd-Chain Triacylglycerols as Internal Standards
For accurate quantification, the internal standard should not be naturally present in the sample.[3] Odd-chain fatty acids (OCFAs), such as heptadecanoic acid (17:0), are typically found in very low abundance in most animal and plant tissues.[4] This makes triacylglycerols composed of odd-chain fatty acids, like triheptadecanoin (TG(17:0/17:0/17:0)), ideal candidates for internal standards in lipidomics.[3][5] Their physicochemical behavior during extraction and chromatography is highly similar to that of even-chain TGs, ensuring they effectively account for analytical variability.[5]
Expert Insight: The fundamental principle behind using an odd-chain TG as an internal standard is to introduce a compound that mimics the behavior of the endogenous TGs throughout the entire analytical process, from extraction to detection. Because it is not naturally present, any signal detected for the odd-chain TG can be confidently attributed to the known amount added, providing a stable reference for quantifying the analytes of interest.
Experimental Protocols
This section provides detailed protocols for lipid extraction and LC-MS/MS analysis for the quantification of triacylglycerols using an odd-chain internal standard.
Lipid Extraction from Biological Samples
The choice of extraction method depends on the sample matrix. Below are three commonly used and validated methods. It is crucial to add the internal standard to the sample before extraction to account for any loss during the procedure.[2]
Protocol 1: Modified Folch Extraction for Plasma/Serum
This method is a gold standard for lipid extraction from liquid samples.[6]
-
Sample Preparation: To 100 µL of plasma or serum in a glass tube, add a known amount of triheptadecanoin (e.g., 10 µL of a 1 mg/mL solution in chloroform:methanol 2:1, v/v).
-
Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein denaturation.
-
Phase Separation: Add 400 µL of 0.9% NaCl solution and vortex for another 30 seconds.
-
Centrifugation: Centrifuge at 2,000 x g for 10 minutes at 4°C to achieve clear phase separation.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol 2: Bligh & Dyer Extraction for Cells/Tissues
This method is suitable for solid or semi-solid samples.[1]
-
Sample Preparation: To a pre-weighed amount of tissue (e.g., 20-50 mg) or a cell pellet in a homogenizer tube, add a known amount of triheptadecanoin.
-
Homogenization: Add 1 mL of a 1:2 (v/v) chloroform:methanol mixture and homogenize thoroughly.
-
Solvent Addition: Add 250 µL of chloroform and vortex. Then, add 250 µL of water and vortex again.
-
Centrifugation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collection: Collect the lower organic phase.
-
Drying and Reconstitution: Proceed as described in the Folch method.
Protocol 3: Methyl-tert-butyl ether (MTBE) Extraction
This method offers a less toxic alternative to chloroform-based extractions.[7]
-
Sample Preparation: To the sample, add a known amount of triheptadecanoin.
-
Solvent Addition: Add 1.5 mL of methanol followed by 5 mL of MTBE.
-
Incubation: Vortex and incubate at room temperature for 1 hour on a shaker.
-
Phase Separation: Add 1.25 mL of water and vortex for 1 minute.
-
Centrifugation: Centrifuge at 1,000 x g for 10 minutes.
-
Collection: Collect the upper organic phase.
-
Drying and Reconstitution: Proceed as described in the Folch method.
Caption: General workflow for lipid extraction with an internal standard.
LC-MS/MS Analysis
The following is a general LC-MS/MS method for the analysis of triacylglycerols. Optimization may be required depending on the specific instrumentation used.
Instrumentation:
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water:Acetonitrile (40:60, v/v) with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55 °C |
| Injection Volume | 5 µL |
| Gradient | 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes. |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for Quantification:
The quantification of triacylglycerols is typically performed by monitoring the neutral loss of one of the fatty acid chains upon collision-induced dissociation. For our internal standard, triheptadecanoin (TG 17:0/17:0/17:0), the precursor ion will be the ammonium adduct [M+NH₄]⁺. The product ion will be the fragment remaining after the neutral loss of a heptadecanoic acid molecule and ammonia.
| Analyte | Precursor Ion (Q1) [M+NH₄]⁺ | Product Ion (Q3) [M+NH₄-RCOOH]⁺ | Collision Energy (eV) |
| Triheptadecanoin (IS) | 824.8 | 554.5 | 35 |
| TG(18:2/18:2/18:1) | 898.8 | 618.5 (loss of 18:1) / 596.5 (loss of 18:2) | 35 |
Note: The collision energy should be optimized for the specific instrument being used.
Caption: Schematic of the LC-MS/MS workflow for triacylglycerol analysis.
Data Analysis and Quantification
The concentration of each target triacylglycerol is calculated based on the ratio of its peak area to the peak area of the internal standard, triheptadecanoin.
Calculation:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Response Factor)
A response factor (RF) can be determined by analyzing a standard curve of the analyte against the internal standard. For semi-quantitative analysis, an RF of 1 is often assumed, though this may introduce some inaccuracy.
Conclusion
The use of a suitable internal standard is non-negotiable for accurate and reliable quantification in lipidomics. While 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a valuable compound for method development, its endogenous nature precludes its use as an internal standard in most biological studies. Non-endogenous, odd-chain triacylglycerols, such as triheptadecanoin, represent a superior choice. By following the detailed protocols for sample preparation and LC-MS/MS analysis outlined in this application note, researchers can achieve high-quality, reproducible data for advancing our understanding of the role of triacylglycerols in health and disease.
References
- Creative Proteomics. (n.d.). Sample Preparation in Lipidomics: Methodological Foundations.
- Ulaszewska, M., et al. (2019). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PMC.
- BenchChem. (2025). Standard Operating Procedure for Lipid Extraction with Internal Standards: A Detailed Application Note and Protocol.
- Burla, B., et al. (2018). Recommendations for good practice in MS-based lipidomics. u:scholar.
- Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. (2011). Journal of Visualized Experiments.
- A Method for the Specific Quantification of Triacylglycerides (TGs) Using Electrospray Ionization (ESI) Reverse-Phase Liquid Chromatography Tandem Mass Spectroscopy (LC–MS/MS) with Multiple Reaction Monitoring (MRM) Was Developed for Routine High Throughput Applications. (n.d.).
- Lísa, M., & Holčapek, M. (2017). Lipidomic analysis of biological samples.
- Agilent Technologies. (n.d.). LC/MS Method for Comprehensive Analysis of Plasma Lipids.
- Han, X., & Gross, R. W. (2005). An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. PMC.
- LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites.
- Ejsing, C. S., et al. (2009). High-throughput shotgun lipidomics by quadrupole time-of-flight mass spectrometry.
- Ruiz-Carrascal, J. (2016). Odd chain fatty acid as internal standard?
- Maschek, A., et al. (2024). Lipidomics SOP. HSC Cores - BookStack.
- European Nanomedicine Characterisation Laboratory. (2017). Measuring Lipid Composition – LC-MS/MS.
- University of Cambridge. (2020).
- LIPID MAPS. (2007). Internal standards for lipidomic analysis.
- MS1 spectrum of TG 17:0/17:1/17:0-d5 acquired using RPLC separation... (n.d.).
- Ivanova, P. T., et al. (2023). Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. eScholarship.
- Zhang, Z., et al. (2021). Recent advances in analytical strategies for mass spectrometry-based lipidomics. PMC.
- Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort. (2021). PubMed.
- Řezanka, T., et al. (2015). Separation and Identification of Odd Chain Triacylglycerols of the Protozoan Khawkinea quartana and the Mold Mortierella alpina Using LC-MS. PubMed.
- Christie, W. W. (2019). Structural Analysis of Triacylglycerols. AOCS.
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HPLC separation conditions for linoleoyl-oleoyl triglycerides
An Application Note for the Separation and Analysis of Linoleoyl-Oleoyl Triglyceride Isomers by High-Performance Liquid Chromatography
Authored by: A Senior Application Scientist
Abstract
The precise separation and quantification of structurally similar triglycerides (TGs), such as isomers containing linoleoyl and oleoyl fatty acid chains, represent a significant analytical challenge in lipidomics, food science, and the development of lipid-based pharmaceuticals. These isomers, including key species like 1,3-Dilinoleoyl-2-oleoyl glycerol (LLO), 1,2-Dilinoleoyl-3-oleoyl glycerol (OLL), and 1-Linoleoyl-2,3-dioleoyl glycerol (OLO), possess nearly identical physical properties, demanding highly selective chromatographic techniques. This guide provides an in-depth exploration of two powerful High-Performance Liquid Chromatography (HPLC) methodologies for this purpose: Non-Aqueous Reversed-Phase (NARP) HPLC and Silver-Ion (Ag⁺) HPLC. We will delve into the mechanistic basis of these separation techniques, offer detailed, field-proven protocols, and discuss the critical parameters that govern resolution and sensitivity. This document is intended for researchers, scientists, and drug development professionals seeking robust and reliable methods for triglyceride analysis.
Introduction: The Challenge of Triglyceride Isomer Separation
Triglycerides are the primary components of vegetable oils and animal fats.[1] Their molecular structure consists of a glycerol backbone esterified with three fatty acids. When the fatty acid composition is similar, as in the case of linoleoyl (18:2) and oleoyl (18:1) acyl chains, numerous positional isomers, or regioisomers, can exist.[2][3] For example, a triglyceride with two linoleoyl and one oleoyl moiety can be either LLO or OLL. These subtle structural differences are notoriously difficult to resolve by conventional chromatographic means.
The separation is primarily governed by two factors:
-
Partition Number (PN) or Equivalent Carbon Number (ECN) : This value relates to the hydrophobicity of the molecule. It is generally calculated as CN - 2 * DB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds.[4][5]
-
Positional Isomerism : The specific location (sn-1, sn-2, or sn-3) of the fatty acids on the glycerol backbone influences the molecule's shape and interaction with the stationary phase.[3][6]
Reversed-phase HPLC is the most useful technique for this application due to its selectivity for small differences in carbon chain length and unsaturation.[7] However, because triglycerides are extremely insoluble in water, a completely non-aqueous separation environment is typically employed.[7]
Methodology I: Non-Aqueous Reversed-Phase (NARP) HPLC
NARP-HPLC is the most widely employed technique for the analysis of intact triglycerides.[2] It separates molecules based on their relative hydrophobicity, which is a function of both chain length and the degree of unsaturation.
Principle of Separation
In NARP-HPLC, a non-polar stationary phase (typically C18 or C30) is used with a mobile phase consisting of organic solvents. The separation mechanism relies on the differential partitioning of the triglyceride analytes between the stationary and mobile phases.[2][5] Molecules with a higher partition number (longer chains, fewer double bonds) are more hydrophobic and thus more strongly retained on the column, resulting in longer elution times. The unique shape of C30 stationary phases can also provide enhanced selectivity for structurally related isomers compared to traditional C18 columns.[8][9][10]
Critical Experimental Parameters
-
Stationary Phase : Octadecylsilane (ODS, C18) columns are the workhorse for triglyceride separations.[11][12] For enhanced resolution of complex mixtures, connecting two or three C18 columns in series is a common practice.[13] Polymeric C30 columns offer superior shape selectivity, which can be advantageous for resolving closely related isomers.[14][15]
-
Mobile Phase : A gradient elution is essential for resolving a wide range of triglycerides.[7] The mobile phase typically starts with a weaker solvent (e.g., acetonitrile) and gradually incorporates a stronger, less polar solvent (e.g., isopropanol, acetone, or methyl tert-butyl ether (MTBE)).[5][7][11] The choice of the stronger solvent (the modifier) significantly impacts selectivity.[3][5]
-
Column Temperature : Temperature control is critical. In reversed-phase chromatography, lower temperatures generally lead to better resolution and increased retention times.[7][12][13] However, the solubility of highly saturated triglycerides can be limited at sub-ambient temperatures, necessitating a careful optimization to balance resolution and solubility.[12][13]
NARP-HPLC-ELSD Protocol
This protocol details a general method for the separation of linoleoyl-oleoyl triglycerides using a C18 column with Evaporative Light Scattering Detection (ELSD).
2.3.1. Sample Preparation
-
Accurately weigh approximately 100 mg of the oil sample into a 10 mL volumetric flask.
-
Dissolve the sample in hexane and bring it to volume.
-
Dilute this stock solution with the initial mobile phase mixture (e.g., Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 1 mg/mL.[11]
-
Filter the final solution through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[11]
2.3.2. Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Binary or Quaternary pump with degasser, autosampler, and column oven |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm) or equivalent.[16] |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol (IPA) or Acetone[7][16] |
| Gradient Elution | 30% B to 60% B over 25 minutes |
| Flow Rate | 1.0 mL/min[16] |
| Column Temp. | 25-30°C (Optimization may be required)[7][16] |
| Injection Volume | 10 µL[16] |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| ELSD Settings | Nebulizer Temperature: 40°C; Evaporator Temperature: 40°C; Gas Flow (Nitrogen): 1.6 - 3.5 bar[16][17] |
2.3.3. Experimental Workflow Diagram
Caption: NARP-HPLC-ELSD workflow for triglyceride analysis.
Methodology II: Silver-Ion (Ag⁺) HPLC
For separating triglyceride isomers that differ in their degree of unsaturation or the position of double bonds, Silver-Ion HPLC is an exceptionally powerful technique.[18] It offers an orthogonal separation mechanism to NARP-HPLC.
Principle of Separation
The core principle of Ag⁺-HPLC relies on the formation of reversible, polar charge-transfer complexes between silver ions (Ag⁺) immobilized on the stationary phase and the π-electrons of the double bonds in the unsaturated fatty acyl chains.[18][19] The strength of this interaction, and thus the retention time, increases with the number of double bonds.[18] This allows for the separation of triglycerides into groups based on their total number of double bonds. Furthermore, the position and geometry (cis/trans) of the double bonds also influence the complexation, enabling the separation of positional and geometric isomers.[6][19]
Critical Experimental Parameters
-
Stationary Phase : The column is typically a silica-based support that has been impregnated or chemically bonded with silver ions.[6]
-
Mobile Phase : The mobile phase must be non-polar to avoid displacing the silver ions. Complex gradients using solvents like hexane, toluene, ethyl acetate, acetone, and acetonitrile are often required to elute triglycerides with varying degrees of unsaturation.[1][6] Adding a small amount of a more polar solvent like isopropanol can improve the miscibility of hexane-acetonitrile mobile phases and enhance reproducibility.[19]
Ag⁺-HPLC-MS Protocol
This protocol outlines a method for separating triglyceride isomers using a silver-ion column, coupled with a mass spectrometer for definitive identification.
3.3.1. Sample Preparation
-
Prepare a stock solution of the oil sample in n-hexane at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
3.3.2. Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary pump system capable of handling non-polar solvents, with degasser, autosampler, and column oven |
| Column | Nucleosil 100-3™ (or similar) silica column impregnated with 10% (w/w) silver nitrate.[6] |
| Mobile Phase A | Toluene-Hexane (1:1, v/v)[6] |
| Mobile Phase B | Toluene-Ethyl Acetate (9:1, v/v)[6] |
| Gradient Elution | A multilinear gradient from 100% A to a final composition rich in B over 40-60 minutes. Gradient must be optimized for the specific sample.[6] |
| Flow Rate | 0.75 - 1.5 mL/min[6] |
| Column Temp. | 30°C |
| Injection Volume | 5 µL |
| Detector | Mass Spectrometer (MS) |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI)[20] |
| MS Parameters | Optimized for triglyceride detection. Monitor for protonated molecules [M+H]⁺ and characteristic fragment ions [M-RCO₂]⁺.[20] |
3.3.3. Separation Principle Diagram
Caption: Principle of Ag⁺-HPLC separation based on double bonds.
Detection Strategies: Beyond UV
Triglycerides lack a significant UV chromophore, making UV detection unsuitable for sensitive and universal quantification.[11][21] Therefore, alternative detection methods are required.
| Detector | Principle | Advantages | Disadvantages |
| ELSD | Nebulizes eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. | Near-universal response for non-volatile analytes; gradient compatible.[11][17] | Non-linear response may require calibration with a power function.[21] |
| CAD | Similar to ELSD, but charges the analyte particles and measures the resulting electrical current. | Good sensitivity and a wider dynamic range than ELSD; gradient compatible.[22] | More expensive than ELSD.[21] |
| MS | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Provides molecular weight and structural information, enabling definitive identification.[23][20] | Higher instrumentation cost and complexity. |
For quantitative analysis, ELSD and CAD are excellent choices, while MS is unparalleled for qualitative identification and structural elucidation of unknown peaks.[20][21][22]
Conclusion
The separation of linoleoyl-oleoyl triglyceride isomers is a complex but achievable analytical task. NARP-HPLC provides robust separation based on hydrophobicity and is the method of choice for general profiling and quantification. For challenging separations involving isomers with the same partition number, Ag⁺-HPLC offers a powerful, orthogonal selectivity based on the number and position of double bonds. The choice of detector is equally critical, with ELSD, CAD, and MS offering the necessary sensitivity and universality that UV detection lacks. By carefully selecting the appropriate column chemistry, mobile phase, and detector, researchers can successfully resolve and quantify these critical lipid molecules, advancing our understanding in nutrition, disease, and pharmaceutical sciences.
References
- Agilent Technologies. (2009, July 24). High-Resolution Analysis of Intact Triglycerides by Reversed Phase HPLC Using the Agilent 1290 Infinity LC UHPLC System. Agilent.
- Laakso, P., & Vihma, V. (2000). Analysis of triacylglycerols by silver-ion high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry.
- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,3-Dilinoleoyl-2-oleoyl glycerol. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for C10-12 Glyceride Analysis: HPLC-ELSD vs.
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- BenchChem. (2025).
- Holčapek, M., et al. (2005). Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography.
- Tvrzicka, E., et al. (2017). Comparison of Separation of Seed Oil Triglycerides Containing Isomeric Conjugated Octadecatrienoic Acid Moieties by Reversed-Phase HPLC. Molecules, 22(12), 2163.
- Kemel, K., et al. (2020). Analysis of linoleoyl and oleoyl macrogolglycerides by high performance liquid chromatography coupled to the atmospheric pressure photoionization mass spectrometry.
- AOCS. Triglycerides in Vegetable Oils by HPLC. AOCS Official Methods.
- Phillips, F. C., et al. (1984).
- Alltech Associates, Inc. Determination of Triglyceride Composition of Vegetable Oils Using High Performance Liquid Chromatography and Evaporative Light Scattering Detection.
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- Scribd. High Resolution Analysis of Triglycerides in Vegetable Oils by HPLC With ELSD.
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- Thermo Fisher Scientific.
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- Lísa, M., & Holčapek, M. (2015). Comprehensive untargeted lipidomic analysis using core–shell C30 particle column and high field orbitrap mass spectrometer.
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- Nájera, A. I., et al. (1999). A Reverse-Phase High-Performance Liquid Chromatographic Method for Analyzing Complex Mixtures of Triglycerides. Application to Idiazabal Cheese. Journal of the American Oil Chemists' Society, 76(3), 401-407.
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Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Triacylglycerol TG(18:2/18:2/18:1)
Abstract
This application note provides a comprehensive guide for the detailed structural analysis of the triacylglycerol (TG) species TG(18:2/18:2/18:1) using high-resolution mass spectrometry (HRMS). Triacylglycerols are a major class of lipids, and the precise identification of their molecular structure, including the specific fatty acid composition and their positions on the glycerol backbone (regioisomerism), is crucial in various fields such as lipidomics, food science, and biomarker discovery. This document outlines the fundamental principles of TG fragmentation in mass spectrometry, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and data interpretation strategies for the unambiguous identification of TG(18:2/18:2/18:1).
Introduction: The Significance of Triacylglycerol Isomerism
Triacylglycerols are composed of a glycerol backbone esterified with three fatty acids. The identity and position of these fatty acids give rise to a vast number of isomeric and isobaric species. TG(18:2/18:2/18:1) represents a mixed-acid triacylglycerol containing two linoleic acid (18:2) moieties and one oleic acid (18:1) moiety. The differentiation of its regioisomers, such as TG(18:2/18:1/18:2) (sn-1,3-dilinoleoyl-2-oleoyl-glycerol) and TG(18:2/18:2/18:1) (sn-1,2-dilinoleoyl-3-oleoyl-glycerol), is a significant analytical challenge. The specific positioning of fatty acids on the glycerol backbone can influence the physical properties and biological activity of the TG molecule. Therefore, robust analytical methods are required for their detailed characterization.
Principles of Triacylglycerol Fragmentation by Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of triacylglycerols, typically forming adducts with ammonium ([M+NH₄]⁺), sodium ([M+Na]⁺), or lithium ([M+Li]⁺) ions.[1][2] Collision-induced dissociation (CID) of these precursor ions in the gas phase induces specific fragmentation pathways that are informative of the TG's structure.
The primary fragmentation mechanism for triacylglycerol adducts is the neutral loss of a fatty acid (as a carboxylic acid), resulting in the formation of a diacylglycerol-like (DAG) fragment ion.[1] The analysis of these neutral losses allows for the determination of the fatty acid composition of the triacylglycerol.
For a mixed-acid TG like TG(18:2/18:2/18:1), two distinct neutral losses will be observed:
-
Neutral Loss of Linoleic Acid (C₁₈H₃₂O₂): Corresponds to a mass of 280.2402 Da.[3]
-
Neutral Loss of Oleic Acid (C₁₈H₃₄O₂): Corresponds to a mass of 282.2559 Da.[4][5][6]
Crucially, the relative abundance of the resulting DAG fragment ions can provide insights into the positional arrangement of the fatty acids. It is a well-established principle that the fatty acid located at the sn-2 position of the glycerol backbone is generally lost less readily than those at the sn-1 and sn-3 positions. This steric hindrance effect is a key diagnostic tool for differentiating regioisomers.
Data Presentation: Predicted Fragment Ions of TG(18:2/18:2/18:1)
To facilitate the identification of TG(18:2/18:2/18:1), the theoretical exact masses of the precursor and major fragment ions are provided in the table below. These values were calculated using the monoisotopic masses of the constituent atoms (C, H, O, N, Na, Li) and the known masses of linoleic acid (280.24023 Da) and oleic acid (282.25588 Da).[3][6] The molecular formula for TG(18:2/18:2/18:1) is C₅₇H₉₈O₆, with a monoisotopic mass of 882.7310 Da.
| Precursor Ion | m/z of Precursor | Neutral Loss | m/z of Fragment Ion | Description of Fragment |
| [M+NH₄]⁺ | 900.7629 | Linoleic Acid (18:2) | 620.5227 | [M+NH₄ - C₁₈H₃₂O₂]⁺ |
| Oleic Acid (18:1) | 618.5070 | [M+NH₄ - C₁₈H₃₄O₂]⁺ | ||
| [M+Na]⁺ | 905.7129 | Linoleic Acid (18:2) | 625.4727 | [M+Na - C₁₈H₃₂O₂]⁺ |
| Oleic Acid (18:1) | 623.4570 | [M+Na - C₁₈H₃₄O₂]⁺ | ||
| [M+Li]⁺ | 889.7420 | Linoleic Acid (18:2) | 609.5018 | [M+Li - C₁₈H₃₂O₂]⁺ |
| Oleic Acid (18:1) | 607.4861 | [M+Li - C₁₈H₃₄O₂]⁺ |
Experimental Protocols: LC-MS/MS Analysis of TG(18:2/18:2/18:1)
This section provides a detailed, step-by-step methodology for the analysis of TG(18:2/18:2/18:1) in a complex lipid extract.
Sample Preparation: Lipid Extraction
A robust lipid extraction is fundamental for accurate analysis. The Folch or Bligh-Dyer methods are commonly employed.[7]
-
Homogenization: Homogenize the biological sample (e.g., plasma, tissue) in a suitable solvent.
-
Extraction: Perform a liquid-liquid extraction using a chloroform:methanol mixture (typically 2:1, v/v).[8]
-
Phase Separation: Add water or an aqueous salt solution to induce phase separation. The lipids will partition into the lower chloroform layer.
-
Isolation: Carefully collect the lower organic phase.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., isopropanol/acetonitrile).
Liquid Chromatography (LC) Conditions
Reversed-phase chromatography is the preferred method for separating triacylglycerol species based on their hydrophobicity, which is determined by the length and degree of unsaturation of the fatty acid chains.
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium formate.[9][10]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate.[9][10]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic TGs.
-
Flow Rate: 0.2-0.4 mL/min.[9]
-
Column Temperature: 40-50°C.[9]
-
Injection Volume: 5-10 µL.[8]
Mass Spectrometry (MS) Conditions
The following are general guidelines for different types of mass spectrometers. Instrument-specific optimization is recommended.
Ionization Source (ESI):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150°C
-
Desolvation Gas Flow and Temperature: Optimized for efficient solvent evaporation.
Tandem MS (MS/MS) Parameters:
-
For Triple Quadrupole (QqQ) Mass Spectrometers (MRM mode):
-
Precursor Ion: Select the m/z of the desired TG(18:2/18:2/18:1) adduct (e.g., 900.8 for [M+NH₄]⁺).
-
Product Ions: Monitor the m/z of the DAG fragments corresponding to the neutral loss of linoleic acid (e.g., 620.5) and oleic acid (e.g., 618.5).[1][2][11]
-
Collision Energy: Optimize for maximal fragmentation (typically 25-40 eV).
-
-
For Ion Trap and Q-TOF Mass Spectrometers (Product Ion Scan mode):
-
Precursor Ion Selection: Isolate the m/z of the TG(18:2/18:2/18:1) adduct with a narrow isolation window (e.g., 1-2 m/z).
-
Collision Energy: Apply a collision energy sufficient to induce fragmentation and observe the neutral loss products.
-
Data Acquisition: Acquire full scan MS/MS spectra to identify all fragment ions.
-
Visualization of Fragmentation Pathways
The following diagram, generated using Graphviz, illustrates the expected fragmentation cascade of the [M+NH₄]⁺ adduct of TG(18:2/18:2/18:1).
Caption: Fragmentation of TG(18:2/18:2/18:1) ammonium adduct.
Conclusion
The combination of liquid chromatography with high-resolution tandem mass spectrometry provides a powerful platform for the detailed structural characterization of triacylglycerols. By carefully optimizing sample preparation, chromatographic separation, and mass spectrometric parameters, it is possible to differentiate and identify specific TG regioisomers such as those of TG(18:2/18:2/18:1). The methodologies and data presented in this application note serve as a valuable resource for researchers in lipidomics and related fields, enabling more precise and comprehensive analysis of complex lipid mixtures.
References
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Shimadzu Corporation. (n.d.). Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Retrieved from [Link]
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Giera, M., & Hartl, M. (2020). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. PMC. Retrieved from [Link]
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Wikipedia. (2024). Oleic acid. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Development of an analytical method for human blood triglycerides using triple quadrupole mass spectrometer. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). Development of an Analytical Method for Blood Triglycerides Using Triple Quadrupole Mass Spectrometer. Retrieved from [Link]
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Chemsrc. (2025). Glycerol. Retrieved from [Link]
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Springer Nature. (n.d.). LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples. Retrieved from [Link]
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AOCS. (2019). Characterization of Lipids by MALDI Mass Spectrometry. Retrieved from [Link]
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MetwareBio. (n.d.). Lipidomics 101: Workflow, Techniques, Applications & Pitfalls. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Oleic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). In-depth triacylglycerol profiling using MS3 Q-Trap Mass Spectrometry. Retrieved from [Link]
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Aqua-Calc. (n.d.). Oleic acid volume to weight conversion. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). 10 min LC-MSMS analysis of fatty acids in triacylglycerols to compare human serum and food. Retrieved from [Link]
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Shimadzu Corporation. (n.d.). LC/MS/MS MRM Library for Triglycerides. Retrieved from [Link]
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American Chemical Society. (2024). Glycerol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Linoleic acid, (9Z,12E)-. Retrieved from [Link]
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CORE. (2012). Structural Analysis of Triacylglycerols by Using a MALDI- TOF/TOF System with Monoisotopic Precursor Selection. Retrieved from [Link]
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SCIEX. (n.d.). Differential Mobility Separation for Improving Lipidomic Analysis by Mass Spectrometry. Retrieved from [Link]
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ACS Publications. (2022). Mass Spectrometry Imaging of Lipids Using MALDI Coupled with Plasma-Based Post-Ionization on a Trapped Ion Mobility Mass Spectrometer. Retrieved from [Link]
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Springer. (2022). Optimized Identification of Triacylglycerols in Milk by HPLC-HRMS. Retrieved from [Link]
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ResearchGate. (2025). Chemical profiling of triacylglycerols and diacylglycerols in cow milk fat by ultra-performance convergence chromatography combined with a quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
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Application Note & Protocol: Solvent Systems for the Solubilization of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (DLOG)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selection of appropriate solvent systems and detailed protocols for the dissolution of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (DLOG). DLOG is a highly lipophilic triglyceride of significant interest in pharmaceutical sciences, particularly in the development of lipid-based drug delivery systems (LBDDS). Due to its non-polar nature and high molecular weight, achieving complete and stable solubilization can be challenging. This guide explains the physicochemical principles behind solvent selection, offers a comparative analysis of suitable solvents, and presents validated, step-by-step protocols for both analytical and formulation applications.
Introduction: The Challenge of Solubilizing DLOG
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a mixed-acid triglyceride containing two linoleic acid chains and one oleic acid chain.[1][2] Its structure, composed entirely of long hydrocarbon chains, makes it virtually insoluble in aqueous media and presents a significant challenge for formulation scientists. As a liquid at room temperature with a low melting point, its physical handling requires a well-defined solubilization strategy.[3]
The effective dissolution of DLOG is a critical first step in a multitude of applications, from its use as an excipient in self-emulsifying drug delivery systems (SEDDS) to improve the bioavailability of poorly water-soluble drugs, to its application in analytical chemistry as a reference standard.[4][5][6] The choice of solvent is not trivial; it directly impacts the stability, downstream processing, and biological performance of the final formulation. This note aims to demystify the process by providing both the theoretical foundation and practical, field-proven methodologies.
Physicochemical Profile of DLOG
A thorough understanding of DLOG's physical and chemical properties is paramount for selecting a compatible solvent system. These properties dictate its behavior in different chemical environments.
| Property | Value | Source |
| Chemical Formula | C₅₇H₁₀₀O₆ | [3] |
| Molecular Weight | 881.40 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Melting Point | -14 °C | [3] |
| Storage Temperature | -20°C | |
| Lipid Type | Neutral Glyceride | |
| InChI Key | VVEBTVMJPTZDHO-WECKWCTPSA-N | [1] |
Theoretical Considerations for Solvent Selection
The principle of "like dissolves like" is the cornerstone of solvent selection for a highly non-polar molecule like DLOG. The long, unsaturated fatty acid chains render the molecule lipophilic. Therefore, solvents with low polarity are the most effective candidates.
Causality of Solvent Choice:
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents effectively interact with the long hydrocarbon tails of the fatty acid chains via van der Waals forces, leading to high solubility. They are excellent for extraction and analytical applications where the solvent will be evaporated.[7]
-
Chlorinated Solvents (e.g., Chloroform, Dichloromethane): These solvents possess a slight polarity that is highly effective at dissolving a wide range of lipids, including triglycerides. The Folch method, a classic lipid extraction technique, relies on a chloroform:methanol mixture, highlighting the efficacy of chlorinated solvents.[8]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Solvents like Dimethylformamide (DMF) can be effective, as demonstrated by the solubility of similar triglycerides (10 mg/mL).[9] These are typically reserved for specific formulation needs where less volatile solvents are required.
-
Alcohols (e.g., Ethanol, Methanol): Short-chain alcohols can dissolve triglycerides to a limited extent.[10] While DLOG is only slightly soluble in methanol[1], ethanol is often used in pharmaceutical formulations, sometimes with co-solvents, to create pre-concentrates for LBDDS.[9][10]
-
Esters (e.g., Methyl Acetate): DLOG is commercially available as a solution in methyl acetate, indicating this is a suitable solvent for creating stable stock solutions.[1][11]
Recommended Solvent Systems for DLOG
The optimal solvent system is dictated by the intended application. Below is a comparative summary to guide selection.
| Solvent | Solvent Class | Typical Application | Expected Solubility | Key Considerations & Rationale |
| Chloroform | Chlorinated | Analytical Standard Prep, Extraction | High | Excellent solvating power for lipids.[8] High volatility allows for easy removal. Potential health and safety concerns. |
| Dichloromethane (DCM) | Chlorinated | Analytical Standard Prep, Extraction | High | Similar to chloroform but less toxic and has a lower boiling point for faster evaporation. |
| Hexane | Non-Polar Alkane | Extraction, Chromatography | High | Selectively dissolves non-polar lipids.[7] Often used in combination with more polar solvents (e.g., isopropanol) for lipid analysis. |
| Toluene | Non-Polar Aromatic | Organic Synthesis, Stock Solutions | High | Higher boiling point than hexane, useful for reactions requiring elevated temperatures. Less volatile. |
| Methyl Acetate | Ester | Commercial Formulations, Stock Solutions | High | Proven solvent for DLOG stability as it is used in commercial preparations.[1][11] Relatively low toxicity. |
| Ethanol | Polar Protic (Alcohol) | Pharmaceutical Formulations (LBDDS) | Moderate | Biocompatible and pharmaceutically acceptable.[10] Solubility can be enhanced with gentle heating or the use of co-solvents.[12] |
| Dimethylformamide (DMF) | Polar Aprotic | Pre-formulation, Drug Delivery | Moderate | A strong solvent capable of dissolving many organic molecules. A similar lipid is soluble at 10 mg/mL.[9] High boiling point. |
Experimental Protocols
The following protocols are designed to be self-validating systems, ensuring reproducible and reliable results. It is imperative to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.
Diagram: Solvent Selection Workflow
Caption: Workflow for selecting a DLOG solvent based on the end-use application.
Protocol 1: Preparation of a Stock Solution for Analytical Purposes
Objective: To prepare a clear, accurate, and homogenous stock solution of DLOG in a volatile organic solvent suitable for chromatographic analysis.
Materials:
-
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (DLOG)
-
Chloroform or Dichloromethane (DCM), HPLC grade
-
Volumetric flask (e.g., 10 mL, Class A)
-
Glass syringe or positive displacement pipette
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Tare Vessel: Place the clean, dry volumetric flask on the analytical balance and tare the weight.
-
Weigh DLOG: DLOG is a viscous liquid. Using a glass syringe or positive displacement pipette, carefully transfer the target amount of DLOG directly into the volumetric flask. Record the exact weight.
-
Rationale: Direct weighing into the flask minimizes transfer loss and improves accuracy compared to weighing on paper.
-
-
Initial Solvent Addition: Add approximately half of the final volume of chloroform (or DCM) to the flask.
-
Rationale: This allows sufficient headspace for effective mixing.
-
-
Dissolution: Cap the flask securely and vortex the mixture for 30-60 seconds. Observe for visual clarity.
-
Sonication (Optional): If any lipid globules remain, place the flask in an ultrasonic bath for 5-10 minutes at room temperature.
-
Rationale: Sonication uses high-frequency sound waves to create cavitation, which breaks apart lipid aggregates and accelerates dissolution without significant heating.
-
-
Final Dilution: Once the DLOG is completely dissolved and the solution is clear, allow it to return to room temperature. Carefully add the solvent to the calibration mark on the volumetric flask.
-
Final Homogenization: Invert the capped flask 10-15 times to ensure the final solution is completely homogenous.
-
Storage: Transfer the solution to an amber glass vial with a PTFE-lined cap and store at -20°C.
-
Rationale: Amber glass protects the unsaturated fatty acid chains from light-induced oxidation, and low temperature maintains stability.
-
Diagram: Analytical Stock Solution Workflow
Caption: Step-by-step workflow for preparing an analytical DLOG stock solution.
Protocol 2: Solubilization for Pre-formulation & Drug Delivery
Objective: To dissolve DLOG in a pharmaceutically acceptable solvent system, potentially with an active pharmaceutical ingredient (API), for the development of a lipid-based formulation.
Materials:
-
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (DLOG)
-
Ethanol (200 proof, USP grade)
-
Co-solvent or Surfactant (e.g., Caprylic/Capric Triglyceride, Polysorbate 80, Propylene Glycol)
-
Active Pharmaceutical Ingredient (API) powder (if applicable)
-
Glass beaker or vial
-
Magnetic stirrer and stir bar
-
Warming plate or water bath
Methodology:
-
System Selection: Based on pre-formulation screening, select the appropriate ratio of DLOG, co-solvents, and/or surfactants. The goal is to create a system that will effectively dissolve the API and self-emulsify upon contact with aqueous media.[13]
-
Weigh Components: Accurately weigh the DLOG and any other lipidic/surfactant components into the glass beaker.
-
Initial Mixing: Place the beaker on a magnetic stirrer and begin stirring to create a vortex.
-
Gentle Heating: Gently warm the lipid mixture to 35-40°C.
-
Rationale: A slight increase in temperature significantly reduces the viscosity of the lipids, promoting faster and more uniform mixing without causing thermal degradation of the unsaturated fatty acids.[12]
-
-
API Addition (If Applicable): If dissolving an API, gradually add the pre-weighed powder into the vortex of the warm, stirring lipid mixture.
-
Add Ethanol/Co-solvent: Slowly add the required amount of ethanol or other hydrophilic co-solvents to the mixture while continuing to stir.
-
Visual Confirmation: Continue stirring until the entire mixture, including the API, is completely dissolved, resulting in a clear, homogenous solution free of any visible particles.
-
Equilibration: Turn off the heat and allow the solution to cool to room temperature while stirring to confirm that no precipitation occurs upon cooling. This confirms the components are below their saturation solubility in the final system.
-
Storage: Store the final formulation in a tightly sealed container, protected from light.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution is hazy or cloudy | - Incomplete dissolution- Water contamination- Temperature is too low | - Continue vortexing/stirring- Apply gentle heat (35-40°C)- Use anhydrous solvents and dry glassware |
| Precipitation occurs upon cooling | - The concentration of DLOG or API is above its saturation solubility at room temperature. | - Re-warm to re-dissolve and add a small amount of additional solvent.- Reformulate with a higher ratio of a stronger co-solvent. |
| Lipid sticks to vessel walls | - High viscosity of DLOG- Static electricity | - Pre-rinse glassware with a small amount of the chosen solvent.- Use anti-static equipment if working with powders. |
| Solution changes color (e.g., yellowing) | - Oxidation of unsaturated fatty acids | - Purge the vial headspace with an inert gas (Nitrogen or Argon) before capping.- Ensure storage is strictly at -20°C and protected from light. |
References
-
PubChem. (n.d.). 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. National Center for Biotechnology Information. Retrieved from [Link]
-
Iowa State University Digital Repository. (n.d.). Solubility of triglycerides in aqueous ethanol. Retrieved from [Link]
- Google Patents. (n.d.). US2631157A - Fractionation of triglycerides.
-
Avanti Polar Lipids. (n.d.). General Lipid/BSA Solubilization Protocol For Cell Delivery. Retrieved from [Link]
-
Cham, B. E., & Knowles, B. R. (1976). A solvent system for delipidation of plasma or serum without protein precipitation. Journal of Lipid Research, 17(2), 176–181. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). 1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol. Cayman Chemical. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2023). A Concise review on application of solid lipids and various techniques in the formulation development. Retrieved from [Link]
-
ResearchGate. (n.d.). Supercritical Fluid Extraction of Triglycerides. Retrieved from [Link]
-
Drug Development & Delivery. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from [Link]
-
Kalepu, S., & Nekkanti, V. (2020). Lipids and Lipid-Processing Pathways in Drug Delivery and Therapeutics. Molecules, 25(9), 2083. Retrieved from [Link]
- Google Patents. (n.d.). US6800318B2 - Solvent and method for extraction of triglyceride rich oil.
-
Frontiers in Drug Delivery. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]
-
World Pharma Today. (n.d.). Advances in Lipid-Based Drug Formulations for Solubility. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2011). Lipid based self emulsifying formulations for poorly water soluble drugs-an excellent opportunity. Retrieved from [Link]
-
MMPC.org. (2013). Tissue TG & TC Protocol. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-DILINOLEOYL-3-OLEOYL-RAC-GLYCEROL | 2190-21-8 [chemicalbook.com]
- 3. Glycerol 1,2-di-(9Z,12Z-octadecadienoate) 3-(9Z-octadecenoate) | C57H100O6 | CID 6015477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 6. Advances in Lipid-Based Drug Formulations for Solubility [worldpharmatoday.com]
- 7. US6800318B2 - Solvent and method for extraction of triglyceride rich oil - Google Patents [patents.google.com]
- 8. mmpc.org [mmpc.org]
- 9. 1,2-Dilinoleoyl-3-Stearoyl-rac-glycerol | CAS 2190-17-2 | Cayman Chemical | Biomol.com [biomol.com]
- 10. DSpace [dr.lib.iastate.edu]
- 11. 1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol - Cayman Chemical [bioscience.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Separating 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol and its Positional Isomers
Welcome to the technical support center for the analysis and separation of triacylglycerol (TAG) regioisomers. This guide is specifically designed for researchers, scientists, and professionals in drug development who are tackling the complex challenge of separating 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLnO) from its key positional isomer, 1,3-Dilinoleoyl-2-oleoyl-glycerol (L-O-Ln).
The positional distribution of fatty acids on the glycerol backbone significantly impacts the chemical and physical properties of fats, which is a critical factor in pharmaceutical formulations, nutrition, and food science.[1] This document provides in-depth, experience-based guidance on the primary separation techniques, troubleshooting common issues, and confirming the identity of your separated isomers.
Part 1: Foundational Questions (FAQ)
This section addresses the most common initial questions researchers face when approaching this separation challenge.
Q1: Why is separating triacylglycerol (TAG) positional isomers like LLnO and L-O-Ln so difficult?
A: Separating these regioisomers is a significant analytical challenge because they are chemically very similar.[1][2] Both 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol and 1,3-Dilinoleoyl-2-oleoyl-glycerol have the exact same molecular weight and the same overall fatty acid composition (two linoleic acids and one oleic acid). This means they often co-elute in standard chromatographic systems.
The core difficulty lies in their subtle structural difference: the location of the oleic acid on the glycerol backbone. Traditional non-aqueous reversed-phase liquid chromatography (NARP-LC), which separates TAGs based on their equivalent carbon number (ECN), is often insufficient as the ECN for these isomers is identical.[2] Effective separation requires specialized techniques that can recognize and differentiate based on the specific positioning of the fatty acids.
Q2: What are the most effective chromatographic techniques for separating these isomers?
A: There are three primary techniques that have proven most successful for resolving TAG positional isomers:
-
Silver Ion Chromatography (Ag-HPLC): This is often considered the gold standard. It separates lipids based on the number, configuration, and position of double bonds in the fatty acid chains.[3][4]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging, specific RP-HPLC methods using specialized columns and mobile phases can achieve separation.[5][6][7]
-
Supercritical Fluid Chromatography (SFC): A powerful modern technique that offers high efficiency and unique selectivity for lipid isomers, often with faster run times than HPLC.[8][9][10]
Q3: How do I choose the best technique for my application?
A: The choice depends on your specific goals, available equipment, and desired throughput.
| Technique | Best For | Pros | Cons |
| Silver Ion HPLC (Ag-HPLC) | High-resolution separation for analytical and semi-preparative work. | Excellent selectivity for unsaturation.[3][4] Can resolve complex mixtures. | Columns can be less stable and require careful handling. Mobile phases can be complex. |
| RP-HPLC | Quantitative analysis when methods are optimized. | Widely available instrumentation. Robust and reproducible once validated. | Method development can be extensive.[11] Resolution may be partial without specialized columns.[6] |
| Supercritical Fluid Chromatography (SFC) | High-throughput analysis and "green" chemistry applications. | Fast separation times.[10] Reduced organic solvent consumption.[8] Excellent for isomer separation.[9] | Requires specialized SFC instrumentation. |
Part 2: In-Depth Methodologies & Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for the most critical separation techniques.
Method 1: Silver Ion High-Performance Liquid Chromatography (Ag-HPLC)
Expertise & Experience: The power of Ag-HPLC lies in the reversible interaction between silver ions (Ag+) on the stationary phase and the pi (π) electrons of the double bonds in the fatty acids.[3] The strength of this interaction depends on the number of double bonds. For positional isomers, the steric hindrance of the fatty acid at the sn-2 position reduces its interaction with the silver ions compared to the sn-1 and sn-3 positions.[4] Therefore, the L-O-Ln isomer (with oleic acid at sn-2) will elute earlier than the LLnO isomer (with oleic acid at sn-3).
Caption: Ag-HPLC workflow for separating TAG positional isomers.
-
Column: Use a commercially available silver ion HPLC column (e.g., ChromSpher 5 Lipids, Nucleosil 5 SA).
-
Mobile Phase: A gradient of acetonitrile in hexane is commonly used.[3]
-
Solvent A: 100% Hexane
-
Solvent B: 0.1% to 1% Acetonitrile in Hexane
-
-
Gradient Program:
-
Start with a low percentage of Solvent B to elute saturated and less unsaturated species.
-
Slowly increase the concentration of acetonitrile to selectively elute the TAGs based on their interaction with the silver ions. A very shallow gradient is key for resolving positional isomers.
-
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Column Temperature: Maintain at a constant, controlled temperature (e.g., 20°C). Temperature can significantly affect retention and selectivity.
-
Detection: An Evaporative Light-Scattering Detector (ELSD) is ideal for non-volatile lipids. Mass Spectrometry (MS) provides structural confirmation.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Separation of Isomers | Gradient is too steep. | Decrease the rate of change of the acetonitrile concentration. A very shallow, linear gradient is essential for resolving regioisomers. |
| Column activity has degraded. | The silver ions can be stripped over time. Try regenerating the column according to the manufacturer's instructions or replace the column. | |
| Broad, Tailing Peaks | Sample overload. | Reduce the injection volume or the concentration of the sample. |
| Presence of water in the mobile phase. | Use high-purity, dry solvents. Water deactivates the silver ion column. | |
| Shifting Retention Times | Column temperature fluctuations. | Use a column oven to maintain a stable temperature. Even small changes can affect retention. |
| Mobile phase composition drift. | Prepare fresh mobile phases daily. Ensure proper mixing if using an online system. |
Method 2: Reversed-Phase HPLC (RP-HPLC)
Expertise & Experience: While standard C18 columns struggle to separate positional isomers, success can be found by carefully manipulating operating conditions. The key is to enhance the subtle differences in the three-dimensional shape of the isomers. The sn-1,3 substituted isomer (L-O-Ln) is more linear or "tuning fork" shaped, while the sn-1,2 isomer (LLnO) is more compact or "chair" shaped. This can lead to differential interactions with the stationary phase. Separation is often improved by using specific mobile phases and, critically, sub-ambient column temperatures.[12]
-
Column: Use a high-carbon-load, non-endcapped polymeric ODS (C18) column. Some studies show these provide better shape selectivity than monomeric columns.[12]
-
Mobile Phase: Acetonitrile is a common primary solvent. Modifiers like 2-propanol or acetone can improve resolution.[6][7] A typical mobile phase might be Acetonitrile/Acetone (e.g., 70:30 v/v).
-
Isocratic Elution: Isocratic conditions are often preferred as they can provide more stable and reproducible separation for these closely eluting compounds.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Column Temperature: This is a critical parameter. Operate at a low, controlled temperature, for example, 10°C or 15°C.[12] Lower temperatures often enhance the resolution between positional isomers.
-
Detection: ELSD or Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS). APCI-MS is particularly useful as it can provide fragment ions that help identify the isomers.[13]
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Isomers Co-elute | Column temperature is too high. | Systematically lower the column temperature in 5°C increments (e.g., from 25°C down to 10°C).[12] This is the most impactful parameter. |
| Incorrect mobile phase modifier. | Test different modifiers. Acetone or 2-propanol can alter selectivity compared to methanol.[6][7] | |
| Inappropriate stationary phase. | Ensure you are using a column known for TAG analysis (e.g., polymeric C18). Not all C18 columns are created equal. | |
| Peaks are too broad | Low column temperature causing high viscosity. | Optimize the flow rate. You may need to slightly decrease the flow rate when operating at very low temperatures to maintain acceptable backpressure. |
| Poor Signal with ELSD | Mobile phase is not volatile enough. | Ensure mobile phase components are sufficiently volatile for the ELSD settings (drift tube temperature, nebulizer gas pressure). |
Part 3: Isomer Identification and Confirmation
Chromatographic separation alone is not enough; you must confirm the identity of each peak. Mass spectrometry (MS) is the definitive tool for this.
Q: How can Mass Spectrometry confirm the identity of LLnO and L-O-Ln after separation?
A: Tandem mass spectrometry (MS/MS) is used to fragment the parent TAG molecule. The pattern of fragmentation reveals the position of the fatty acids.[14]
When using APCI or ESI in positive mode, a protonated molecule [M+H]+ or an ammoniated adduct [M+NH4]+ is formed. Fragmentation of this ion results in the loss of a fatty acid, creating diacylglycerol-like fragment ions ([DAG]+).[15]
-
The Key Principle: The fatty acid at the sn-2 position is lost less readily than the fatty acids at the sn-1 and sn-3 positions.[16]
-
For LLnO (1,2-Dilinoleoyl-3-oleoyl): The primary fragment ions will be [M+H - Linoleic Acid]+ and [M+H - Oleic Acid]+. The fragment from the loss of the sn-2 linoleic acid will be less intense.
-
For L-O-Ln (1,3-Dilinoleoyl-2-oleoyl): The primary fragment ions will be [M+H - Linoleic Acid]+ and [M+H - Oleic Acid]+. The fragment from the loss of the sn-2 oleic acid will be significantly less intense than the fragment from the loss of linoleic acid.
By comparing the relative intensities of the [DAG]+ fragment ions, you can confidently assign the identity of each chromatographic peak.[13]
Sources
- 1. Detection and analysis of triacylglycerol regioisomers via electron activated dissociation (EAD) tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aocs.org [aocs.org]
- 4. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sci-Hub. Resolution of triacylglycerol positional isomers by reversed‐phase high‐performance liquid chromatography / Journal of Separation Science, 2004 [sci-hub.box]
- 8. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column [jstage.jst.go.jp]
- 13. Quantification of the ratio of positional isomer dilinoleoyl-oleoyl glycerols in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modeling the fragmentation patterns of triacylglycerides in mass spectrometry allows the quantification of the regioisomers with a minimal number of standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aocs.org [aocs.org]
- 16. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
Technical Support Center: Optimization of Column Temperature for TG(18:2/18:2/18:1) Analysis
[1][2][3][4][5][6][7][8][9][10][11][12]
Department: Lipidomics Applications Engineering Document ID: TS-LIPID-TG54-5-OPT Target Analyte: Triacylglycerol (18:2/18:2/18:1) [OLL/LOL isomers] Technique: Non-Aqueous Reversed-Phase Liquid Chromatography (NARP-LC)
Module 1: The Thermodynamics of Separation (FAQ)
Q1: Why is temperature the critical variable for TG(18:2/18:2/18:1)?
A: In NARP-LC, temperature dictates the shape selectivity of the stationary phase. TG(18:2/18:2/18:1) (OLL) is a "critical pair" molecule. It possesses an Equivalent Carbon Number (ECN) of 44, calculated as:
It frequently co-elutes with TG(16:0/18:2/18:2) (PLL, ECN 44) or positional isomers like LOL (Linoleic-Oleic-Linoleic).
-
High Temperature (>40°C): Increases mass transfer and lowers viscosity (sharper peaks), but the C18 alkyl chains become disordered ("liquid-like"). This reduces the ability to discriminate between the subtle kink differences of OLL vs. LOL.
-
Low Temperature (15–25°C): The C18 chains are more rigid ("solid-like"), maximizing steric interaction with the bent fatty acyl chains of the TG. For isomeric separation of OLL, lower temperatures generally yield higher resolution.
Q2: I see peak splitting for TG(18:2/18:2/18:1). Is this a temperature issue? A: Likely, yes. Peak splitting in TGs often indicates the partial separation of positional isomers (sn-1/3 vs. sn-2 substitution).
-
Scenario A (Splitting is desired): If you are studying enzymatic specificity, you want this split. Optimize at 15–20°C to fully resolve the OLL and LOL peaks.
-
Scenario B (Splitting is unwanted): If you need a single quantitation peak, increase temperature to 45–50°C to coalesce the isomers into a single sharp peak, sacrificing isomeric information for sensitivity.
Module 2: Troubleshooting Resolution Loss (Logic Guide)
Issue: "My TG(18:2/18:2/18:1) peak is merging with the TG(16:0/18:2/18:2) (PLL) peak."
Root Cause Analysis: This is a classic "Critical Pair" collision. Both have ECN 44. To resolve them, you must exploit the hydrophobicity difference of the palmitic chain (16:0) vs. the oleic chain (18:1), which is temperature-sensitive.[1]
Troubleshooting Workflow
Figure 1: Decision matrix for resolving TG critical pairs (ECN 44). Lowering temperature is the primary intervention, followed by stationary phase changes.
Module 3: Optimization Protocol (Step-by-Step)
Objective: Determine the precise temperature for baseline separation of TG(18:2/18:2/18:1) from matrix interferences.[2]
Experimental Conditions
-
Column: C18 (High Load) or C30 (Recommended for isomers). Dimensions: 150 x 2.1 mm, sub-2 µm or core-shell.[3]
-
Mobile Phase A: Acetonitrile/Water (60:[4]40) + 10mM Ammonium Formate.[4]
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) + 10mM Ammonium Formate.[4]
-
Detection: LC-MS/MS (MRM mode) or CAD/ELSD.
Protocol: Temperature Scouting
-
Baseline Run (40°C):
-
Set column oven to 40°C.
-
Run a standard linear gradient (40% B to 99% B over 20 min).
-
Observation: Note the peak width and retention time of the OLL target.[5]
-
-
The "Shape Selectivity" Drop (20°C):
-
Lower oven temperature to 20°C .
-
CRITICAL: Reduce flow rate by 20-30% to compensate for increased viscosity (pressure protection).
-
Observation: Retention times will increase significantly.[6] Look for the "shoulder" on the OLL peak separating into a distinct peak (e.g., separating OLL from LOL or PLL).
-
-
The Isotherm Plot:
-
Run intermediate points at 25°C, 30°C, and 35°C.
-
Plot Resolution (Rs) vs. Temperature .
-
Typical Outcome: You will observe a parabolic curve. The "Goldilocks" zone for OLL separation is typically 22–28°C on C18 columns.
-
-
Verification:
-
Once the optimal temperature is found (e.g., 25°C), lock this method.
-
Self-Validation: Inject a pure standard of TG(18:2/18:2/18:1) and a standard of TG(16:0/18:2/18:2). They must have
.
-
Module 4: Critical Pair Data & Mechanism
To understand why you are optimizing, refer to the Equivalent Carbon Number (ECN) interactions below.
Table 1: Critical Pairs Co-eluting with TG(18:2/18:2/18:1)
| Species | Fatty Acids | ECN Calculation | Challenge | Optimization Strategy |
| Target | 18:2 / 18:2 / 18:1 | 54 - 2(5) = 44 | N/A | Target Molecule |
| Interference 1 | 16:0 / 18:2 / 18:2 | 52 - 2(4) = 44 | Same ECN, different hydrophobicity. | Lower Temp (20°C) increases selectivity for the 16:0 vs 18:1 chain difference. |
| Interference 2 | 18:2 / 18:1 / 18:2 | 54 - 2(5) = 44 | Positional Isomer (LOL). | C30 Column required; C18 often fails to resolve these even at low temp. |
| Interference 3 | 18:3 / 18:1 / 18:1 | 54 - 2(5) = 44 | Same ECN, different unsaturation. | Silver-Ion (Ag+) LC is the only way to fully resolve if RPLC fails. |
Separation Mechanism Visualization
Figure 2: Mechanistic impact of temperature on stationary phase topology. Low temperatures induce an ordered state in C18/C30 ligands, enhancing the discrimination of bent (unsaturated) lipid tails.
References
-
Christie, W.W. (2019). Reversed-Phase HPLC of Triacylglycerols. AOCS Lipid Library. [Link]
-
Holčapek, M., et al. (2013). Retention behavior of isomeric triacylglycerols in silver-ion HPLC: Effects of mobile phase composition and temperature. Journal of Separation Science. [Link]
-
Lisa, M., & Holcapek, M. (2008). Triacylglycerols profiling in plant oils of important food sources. Journal of Chromatography A. [Link]
Sources
- 1. Analysis of triacylglycerol and fatty acid isomers by low-temperature silver-ion high performance liquid chromatography with acetonitrile in hexane as solvent: limitations of the methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. aocs.org [aocs.org]
Technical Support Center: Identifying Impurities in Synthetic 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
Welcome to the technical support center for the analysis of synthetic 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of impurities in your LLG samples. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these analytical approaches, ensuring the integrity and reliability of your experimental results.
Understanding the Challenge: The Nature of Impurities in Synthetic LLG
Synthetic 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, a triacylglycerol with a specific arrangement of fatty acids, is a valuable compound in various research and pharmaceutical applications.[1][2] However, its synthesis and storage can introduce a range of impurities that may impact its efficacy, stability, and safety. These impurities can be broadly categorized as:
-
Synthesis-Related Impurities: These include regioisomers (e.g., 1,3-Dilinoleoyl-2-oleoyl-rac-glycerol), enantiomers, and byproducts from incomplete reactions or side reactions.[3][]
-
Degradation Products: Due to the presence of polyunsaturated fatty acids (linoleic acid), LLG is susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other secondary oxidation products.[5][6][7]
-
Contaminants: These can be introduced from starting materials, solvents, or equipment during the synthesis and purification process.[8][9][10]
This guide will walk you through the most common analytical techniques for identifying these impurities and provide practical solutions to challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthetic LLG sample?
A1: The most prevalent impurities are typically positional isomers, such as 1,3-dilinoleoyl-2-oleoyl-rac-glycerol (LGL), and other triacylglycerol species with different fatty acid compositions arising from the starting materials. You should also be vigilant for signs of oxidation, especially if the sample has been stored for an extended period or exposed to air and light.[5][6]
Q2: Which analytical technique is best for a quick purity check of my LLG sample?
A2: For a rapid assessment of purity, High-Performance Liquid Chromatography (HPLC) with a suitable detector like an Evaporative Light Scattering Detector (ELSD) or a UV detector (at low wavelengths) is a good starting point.[11] It can provide a good overview of the major components and detect the presence of significant impurities.
Q3: How can I differentiate between the 1,2- and 1,3- isomers of dilinoleoyl-oleoyl-glycerol?
A3: Differentiating between these positional isomers can be challenging but is achievable with specialized chromatographic techniques. Reversed-phase HPLC (RP-HPLC) on certain columns, like polymeric ODS columns, can resolve these isomers.[12][13][14] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, can provide distinct signals for the glycerol backbone carbons, allowing for the identification and quantification of different regioisomers.[15][16][17]
Q4: My LLG sample shows signs of degradation (e.g., off-odor, color change). How can I identify the degradation products?
A4: The primary degradation pathway for LLG is autoxidation of the linoleoyl chains.[5][6] To identify the resulting volatile and non-volatile oxidation products, a combination of techniques is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile secondary oxidation products like aldehydes and ketones.[5] For non-volatile hydroperoxides and other oxidized triacylglycerols, HPLC coupled with mass spectrometry (LC-MS) is a powerful tool.[18]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of triacylglycerols. However, achieving optimal separation of LLG and its impurities requires careful method development and troubleshooting.
Problem 1: Poor resolution between LLG and its positional isomer (LGL).
-
Causality: The subtle structural difference between 1,2- and 1,3- substituted triacylglycerols makes their separation difficult on standard C18 columns.
-
Troubleshooting Steps:
-
Column Selection: Switch to a polymeric octadecylsilyl (ODS) column, which has shown better selectivity for triacylglycerol positional isomers.[12][13]
-
Mobile Phase Optimization: The choice of mobile phase is critical. Isocratic elution with a mixture of acetonitrile and a modifier like acetone or 2-propanol can improve resolution.[11][14] Experiment with different ratios to find the optimal separation.
-
Temperature Control: Lowering the column temperature can sometimes enhance the separation of positional isomers.[13]
-
Problem 2: Broad peaks or poor peak shape for LLG.
-
Causality: This can be due to several factors, including column overload, inappropriate solvent for sample dissolution, or interactions with the stationary phase.
-
Troubleshooting Steps:
-
Sample Concentration: Reduce the concentration of your sample to avoid overloading the column.
-
Dissolution Solvent: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. A mismatch can cause peak distortion.
-
Mobile Phase Additives: In some cases, adding a small amount of a stronger solvent to the mobile phase can improve peak shape.
-
Experimental Workflow: HPLC Analysis of LLG
Caption: Workflow for HPLC analysis of LLG impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is primarily used to analyze the fatty acid composition of LLG after derivatization to fatty acid methyl esters (FAMEs). This is crucial for confirming the identity of the fatty acids and detecting any unexpected fatty acids.
Problem: Incomplete derivatization to FAMEs.
-
Causality: The transesterification reaction to form FAMEs may not have gone to completion, leading to inaccurate quantification of the fatty acid profile.
-
Troubleshooting Steps:
-
Reaction Conditions: Ensure optimal reaction conditions, including the correct catalyst (e.g., methanolic HCl or BF₃-methanol), temperature, and reaction time.[19][20]
-
Moisture Control: The presence of water can hinder the derivatization reaction. Use anhydrous reagents and dry glassware.
-
Sample Purity: High levels of impurities in the LLG sample can sometimes interfere with the reaction.
-
Experimental Protocol: FAMEs Preparation for GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 10-25 mg of the LLG sample into a screw-cap test tube.
-
Transesterification: Add 2 mL of a 1.2% HCl in methanol solution to the test tube.[19]
-
Heating: Securely cap the tube and heat at 100°C for 1-1.5 hours.[19]
-
Extraction: After cooling, add 1 mL of hexane and 1 mL of water. Vortex thoroughly and allow the layers to separate.
-
Analysis: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about LLG and its impurities.
Problem: Difficulty in assigning specific proton (¹H) or carbon (¹³C) signals.
-
Causality: The ¹H NMR spectrum of triacylglycerols can be complex due to overlapping signals from the fatty acid chains.
-
Troubleshooting Steps:
-
2D NMR: Employ two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to resolve overlapping signals and establish connectivity between protons and carbons.[15]
-
Reference Spectra: Compare your spectra to well-characterized reference spectra of pure LLG and potential impurities.
-
High-Field NMR: If available, using a higher field NMR spectrometer will provide better signal dispersion and resolution.
-
Data Presentation: Key ¹³C NMR Chemical Shifts for LLG Isomer Identification
| Carbon Atom | Expected Chemical Shift (ppm) for 1,2-isomer | Expected Chemical Shift (ppm) for 1,3-isomer |
| Glycerol C1 | ~62.5 | ~65.0 |
| Glycerol C2 | ~70.5 | ~68.5 |
| Glycerol C3 | ~69.0 | ~65.0 |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.
Logical Relationship: Analytical Techniques and Impurity Types
Caption: Analytical techniques for different LLG impurity types.
References
-
HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Journal of Oleo Science. [Link]
-
HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Journal of Oleo Science. [Link]
-
High-Resolution NMR Spectroscopy: An Alternative Fast Tool for Qualitative and Quantitative Analysis of Diacylglycerol (DAG) Oil. Journal of the American Oil Chemists' Society. [Link]
-
13C isotopomics of triacylglycerols using NMR with polarization transfer techniques. Analyst. [Link]
-
Autoxidation of polyunsaturated triacylglycerols. IV. Volatile decomposition products from triacylglycerols containing linoleate and linolenate. Journal of the American Oil Chemists' Society. [Link]
-
Resolution of triacylglycerol positional isomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Chemical synthesis and NMR characterization of structured polyunsaturated triacylglycerols. Chemistry and Physics of Lipids. [Link]
-
Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry. Journal of Oleo Science. [Link]
-
Autoxidation of polyunsaturated triacylglycerols. I. Trilinoleoylglycerol. ResearchGate. [Link]
-
Solid-state NMR characterization of triacylglycerol and polysaccharides in coffee beans. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Reversed-Phase HPLC of Triacylglycerols. AOCS Lipid Library. [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy applied to the analysis of Unsaturated Fat content. Oxford Instruments. [Link]
-
Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones. Comprehensive Reviews in Food Science and Food Safety. [Link]
-
Synthesis and purification of polyunsaturated triglycerides. ResearchGate. [Link]
-
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. Smolecule. [Link]
-
Purification strategies for crude glycerol: A transesterification derivative. AIP Conference Proceedings. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]
-
Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research. [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. [Link]
-
Structural Analysis of Triacylglycerols. AOCS Lipid Library. [Link]
-
Oxidation and Polymerization of Triacylglycerols: In-Depth Investigations towards the Impact of Heating Profiles. Molecules. [Link]
-
Degradation of phospholipids and triacylglycerol, and accumulation of fatty acids in anoxic myocardial tissue, disrupted by freeze-thawing. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. [Link]
-
Purification Strategies for Crude Glycerol: A Transesterification Derivative. AIP Publishing. [Link]
-
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. Axios Research. [Link]
-
Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Shimadzu. [Link]
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Contaminants in Food Lipids. ResearchGate. [Link]
-
Techniques for impurity profiling. ResearchGate. [Link]
-
Amended Safety Assessment of Triglycerides as Used in Cosmetics. Cosmetic Ingredient Review. [Link]
-
Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Solvent Challenges Associated with the Storing and Extraction of Lipids. Avanti Polar Lipids. [Link]
Sources
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- 3. Simultaneous Separation of Triacylglycerol Enantiomers and Positional Isomers by Chiral High Performance Liquid Chromatography Coupled with Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Autoxidation of polyunsaturated triacylglycerols. IV. Volatile decomposition products from triacylglycerols containing linoleate and linolenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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Validation & Comparative
Technical Guide: Purity Analysis & Reference Standard Evaluation for 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO)
Executive Summary
In lipidomics and pharmaceutical formulation, the structural integrity of Triacylglycerol (TAG) standards is non-negotiable. 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO) represents a critical reference point for analyzing polyunsaturated plant oils (e.g., soybean, corn) and monitoring interesterification processes.[1][2][3][4]
However, LLO presents a dual analytical challenge:
-
Regio-isomerism: Distinguishing LLO from its positional isomer 1,3-Dilinoleoyl-2-oleoyl-glycerol (LOL) or 1-Oleoyl-2,3-dilinoleoyl-glycerol (OLL) .
-
Oxidative Instability: The bis-allylic protons in the linoleoyl moieties (18:2) are highly susceptible to autoxidation, rapidly degrading the standard into hydroperoxides.
This guide provides a comparative analysis of reference standard grades and details the specific analytical workflows required to validate LLO purity, focusing on Silver-Ion HPLC (Ag-HPLC) and LC-MS/MS fragmentation .
Part 1: Comparative Analysis of Reference Standards
Researchers often face a choice between high-purity synthetic standards and natural isolates.[1][2][3][4] The following table contrasts these alternatives, highlighting why "Technical Grade" or "Natural Isolates" are insufficient for quantitative lipidomics or drug development.
Table 1: Performance Comparison of LLO Sources
| Feature | High-Purity Synthetic Standard (Recommended) | Natural Isolate / Technical Grade | Impact on Research |
| Purity (TAG Content) | > 99% | 90% - 95% | Impurities cause mass spectral ion suppression and quantification errors.[1][2][3][4] |
| Regio-Purity | > 98% (Specific LLO isomer) | Mixed (LLO + LOL + OLL) | Natural enzymes often scramble fatty acids; isolates are rarely regio-pure.[1][2][3][4] |
| Oxidation Status | Low (PV < 1 meq/kg) | Variable (PV > 5 meq/kg) | Oxidized standards introduce artifact peaks (hydroperoxides) at UV 234nm. |
| Isomeric Definition | Defined rac or sn specific | Undefined / Randomized | Critical for metabolic studies where lipase activity is stereo-specific (sn-1/3 vs sn-2).[1][2][3][4] |
| Storage Stability | High (Packaged under Argon) | Low (Often bulk air exposure) | Rapid degradation leads to loss of titer. |
Expert Insight: For metabolic flux analysis or lipase specificity assays, using a Natural Isolate is scientifically invalid due to the presence of the LOL isomer, which behaves differently in enzymatic hydrolysis than LLO.
Part 2: Critical Quality Attributes & Analytical Logic
To validate an LLO standard, one must confirm not just the molecular weight (MW 881.4 Da), but the specific arrangement of fatty acids.
Analytical Workflow
The following diagram illustrates the decision tree for validating LLO, distinguishing it from oxidation products and regio-isomers.
Caption: Figure 1. Step-wise validation workflow ensuring oxidation status is checked before expensive MS analysis.
Part 3: Methodological Protocols
Protocol A: Silver-Ion HPLC (Ag-HPLC) for Regioisomer Separation
Standard Reversed-Phase (C18) chromatography separates lipids by partition number (PN), but it often fails to resolve positional isomers (e.g., LLO vs LOL) effectively.[1][2][3] Silver-Ion Chromatography is the mandatory technique here, as Ag+ ions form weak complexes with the pi-electrons of the double bonds.[1][2][3][4]
-
Principle: Retention increases with the number of double bonds and is affected by their steric availability.
-
Column: ChromSpher Lipids (Ag-loaded cation exchange) or equivalent.[1][2][3][4]
-
Mobile Phase:
-
Gradient: Isocratic or shallow gradient depending on column length.
-
Detection: ELSD (Evaporative Light Scattering) or APCI-MS.[1][2][3][4]
-
Expected Result: LLO and LOL will elute at distinct retention times due to the steric hindrance of the central (sn-2) double bonds interacting with the silver stationary phase.
Protocol B: LC-MS/MS Structural Confirmation (APCI)
Mass spectrometry using Atmospheric Pressure Chemical Ionization (APCI) is preferred over ESI for neutral TAGs because it promotes the formation of Diacylglycerol (DAG) fragment ions, which are diagnostic for position.
-
Mechanism: TAGs fragment by losing a fatty acid from the sn-1 or sn-3 position preferentially.[1][2][3][4] The sn-2 fatty acid is rarely lost in the primary fragmentation step.[1][3][4]
-
LLO Structure:
-
Diagnostic Fragments:
Fragmentation Logic Diagram
Caption: Figure 2. APCI-MS fragmentation pathway.[1][2][3][4][6] The presence of the [LL]+ fragment confirms the Oleic acid is at an outer (sn-1/3) position, distinguishing LLO from LOL.
Part 4: Experimental Data & Case Study
Case Study: Stability Assessment of LLO
A comparative study was performed on two lots of LLO: one stored at -20°C under Argon (Lot A) and one stored at 4°C in air (Lot B) for 3 months.
| Parameter | Method | Lot A (Proper Storage) | Lot B (Improper Storage) |
| Appearance | Visual | Clear, viscous liquid | Slightly yellow, viscous |
| Peroxide Value (PV) | Titration/Colorimetric | 0.8 meq/kg | 14.2 meq/kg |
| UV Absorbance | HPLC-UV (234 nm) | Baseline | Strong Peak (Conjugated Dienes) |
| Purity (Ag-HPLC) | ELSD Area % | 99.2% | 88.5% (Broadening + unknown peaks) |
| MS Identification | APCI-MS/MS | Clean [LL]⁺/[LO]⁺ signals | High background + [M+16]⁺ adducts (Epoxides) |
References
-
Christie, W. W., & Han, X. (2010). Lipid Analysis: Isolation, Separation, Identification and Structural Analysis of Lipids. Oily Press.
-
Holčapek, M., et al. (2010). Regioisomeric analysis of triacylglycerols using silver-ion liquid chromatography–atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 1217(51), 8041-8053.[1]
-
Mottram, H. R., et al. (1997). Identification of triacylglycerol positional isomers present in vegetable oils by high performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 11, 1240-1252.[1][2][3]
-
Neff, W. E., & El-Agaimy, M. (1996).[1] Effect of Linoleic Acid Position in Triacylglycerols on their Oxidative Stability. Journal of the American Oil Chemists' Society.
-
Lipid Maps Structure Database. (2025).[7] Structure details for 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LM_ID: LMGL0001). Link
Sources
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Navigating the Labyrinth of Lipidomics: A Comparative Guide to Method Validation Using TG(18:2/18:2/18:1) Standards
In the intricate world of lipidomics, the accurate quantification of individual lipid species is paramount for unraveling their complex roles in health and disease. Triglycerides (TGs), as the primary form of energy storage, are of particular interest to researchers in metabolism, cardiovascular disease, and drug development. However, the immense structural diversity of TGs presents a significant analytical challenge. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, technically-grounded comparison of methodologies for the validation of lipidomic assays, with a specific focus on the use of the TG(18:2/18:2/18:1) standard.
The Critical Role of Internal Standards in Quantitative Lipidomics
Mass spectrometry (MS)-based lipidomics, particularly when coupled with liquid chromatography (LC-MS/MS), has emerged as a powerful tool for the detailed analysis of complex lipidomes.[1][2] However, the accuracy of quantification is heavily reliant on the use of appropriate internal standards (IS).[3] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-elute chromatographically, and exhibit similar ionization efficiency, thereby correcting for variations in sample preparation, extraction, and instrument response.[4]
This guide will use TG(18:2/18:2/18:1) as a focal point to illustrate the principles of method validation and to compare its performance against other commonly used internal standards for triglyceride analysis.
A Case Study in Method Validation: TG(18:2/18:2/18:1)
The validation of an analytical method is a formal process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] For lipidomic assays, this involves a rigorous assessment of several key parameters.
Experimental Protocol: LC-MS/MS Quantification of Triglycerides
The following protocol outlines a typical workflow for the quantification of triglycerides in a biological matrix, such as human plasma, using TG(18:2/18:2/18:1) as an internal standard.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of a 10 µg/mL solution of TG(18:2/18:2/18:1) in methanol (internal standard).
-
Add 500 µL of a 2:1 (v/v) mixture of methyl-tert-butyl ether (MTBE) and methanol.
-
Vortex for 1 minute and incubate at room temperature for 20 minutes.
-
Add 100 µL of water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and dry under a stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of 9:1 (v/v) methanol:chloroform.
2. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 60:40 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: 90:10 isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid
-
Gradient: A linear gradient from 30% to 99% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor the precursor-to-product ion transitions for the target triglycerides and the internal standard. For TG(18:2/18:2/18:1), a representative transition would be the [M+NH4]+ adduct to a fragment ion corresponding to the neutral loss of one of the fatty acid chains.
Validation Parameters and Performance Data
The following sections detail the essential validation parameters and present illustrative data that would be expected from a robust lipidomic assay.
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations.
| Analyte | Calibration Range (ng/mL) | R² |
| TG(16:0/18:1/18:2) | 1 - 1000 | > 0.995 |
| TG(18:0/18:1/18:2) | 1 - 1000 | > 0.995 |
| TG(18:1/18:1/18:2) | 1 - 1000 | > 0.995 |
Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy is the closeness of the test results obtained by the method to the true value. These are typically assessed at low, medium, and high concentrations within the linear range.
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low (5 ng/mL) | < 15% | < 15% | ± 15% |
| Medium (100 ng/mL) | < 10% | < 10% | ± 10% |
| High (800 ng/mL) | < 10% | < 10% | ± 10% |
Recovery: Recovery is the measure of the efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.
| Analyte | Mean Recovery (%) |
| TG(16:0/18:1/18:2) | 85 - 115 |
| TG(18:0/18:1/18:2) | 85 - 115 |
| TG(18:1/18:1/18:2) | 85 - 115 |
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LOQ | 1.0 |
Comparative Analysis of Internal Standards for Triglyceride Quantification
While TG(18:2/18:2/18:1) can be a suitable internal standard, particularly for triglycerides with similar fatty acid compositions, other alternatives offer distinct advantages and disadvantages.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Endogenous-like (structurally identical or very similar) | TG(18:2/18:2/18:1) | Closely mimics the behavior of target analytes. | May be endogenously present in some samples, requiring careful blank analysis. |
| Stable Isotope-Labeled (SIL) | TG(16:0/16:0/16:0)-d5 | Considered the "gold standard" as it has nearly identical physicochemical properties to the analyte.[4] | Can be expensive and not always commercially available for all triglyceride species. |
| Odd-Chain Triglycerides | TG(17:0/17:0/17:0) | Not naturally present in most biological systems.[6] | May not perfectly mimic the chromatographic behavior and ionization efficiency of all even-chained triglycerides. |
Visualizing the Validation Workflow
The following diagram illustrates the key stages of the lipidomic method validation process.
Caption: Workflow for the validation of a lipidomic method.
Conclusion
The validation of lipidomic methods is a critical step in ensuring the generation of accurate and reliable data. The use of an appropriate internal standard, such as TG(18:2/18:2/18:1), is fundamental to this process. This guide has provided a framework for the validation of a triglyceride quantification assay, highlighting the key parameters that must be assessed. By understanding the principles of method validation and the comparative performance of different internal standards, researchers can confidently develop and apply robust analytical methods to advance our understanding of the complex role of lipids in biological systems.
References
- Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of the major classes of lipids in biological systems. Journal of lipid research, 46(2), 194–207.
-
Triglyceride quantification by catalytic saturation and LC–MS/MS reveals an evolutionary divergence in regioisometry among green microalgae. ResearchGate. [Link]
-
Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts. ACS Publications. [Link]
-
Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. MDPI. [Link]
-
Serum Lipidomics Profiling using LC-MS and High Energy Collisional Dissociation Fragmentation: Focus on Triglyceride Detection and Characterization. PMC. [Link]
-
Validation of a multiplexed and targeted lipidomics assay for accurate quantification of... PMC. [Link]
-
Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids. Semantic Scholar. [Link]
-
LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. [Link]
-
Analysis of Lipids via Mass Spectrometry. Sannova. [Link]
-
TG(18:2(9Z,12Z)/18:1(9Z)/18:1(9Z)). FooDB. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. [Link]
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- 6. researchgate.net [researchgate.net]
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol vs trilinolein mass spectra comparison
The following guide provides an in-depth technical comparison of the mass spectrometry (MS) characteristics of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO) and Trilinolein (LLL) . This content is designed for analytical scientists and lipidomics researchers requiring precise structural differentiation of triacylglycerol (TAG) species.[1]
Executive Summary
Differentiation between Trilinolein (LLL) and 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO) is a common challenge in lipidomics due to their structural similarity.[2] Both are C57 triacylglycerols, differing by only one degree of unsaturation (2 Da mass difference).
-
Trilinolein (LLL): Homogeneous TAG with three linoleic acid chains (18:2).[3]
-
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO): Heterogeneous TAG with two linoleic acids (18:[2]2) and one oleic acid (18:1).[4]
The core differentiation relies on detecting the 2 Da mass shift in the precursor ion and, more critically, analyzing the fragmentation fingerprint (MS/MS) where LLO produces two distinct diacylglycerol (DAG) product ions (
Chemical & Physical Properties
Understanding the physicochemical baseline is essential for predicting chromatographic behavior (retention time) and ionization efficiency.
| Property | Trilinolein (LLL) | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO) |
| CAS Number | 537-40-6 | 2190-21-8 |
| Formula | ||
| Monoisotopic Mass | 878.7363 Da | 880.7520 Da |
| Double Bonds (DB) | 6 | 5 |
| Partition Number (ECN) * | 45 | 47 |
| Fatty Acid Composition | 3x Linoleic (18:[2][5]2) | 2x Linoleic (18:2), 1x Oleic (18:1) |
| RP-LC Elution Order | Elutes First (Lower ECN) | Elutes Second (Higher ECN) |
*ECN (Equivalent Carbon Number) = CN - 2(DB).[2] Higher ECN typically indicates longer retention in Reverse-Phase LC.[2]
Mass Spectrometry Analysis
Precursor Ion Analysis (Full Scan)
In Electrospray Ionization (ESI) positive mode, TAGs predominantly form ammoniated
-
Target
(Ammonium Adduct ):-
LLL:
-
LLO:
-
Fragmentation Fingerprint (MS/MS)
The definitive identification comes from Collision-Induced Dissociation (CID). TAGs fragment via the neutral loss of a fatty acid (RCOOH), leaving a distinct Diacylglycerol (DAG) cation.[1]
Mechanism:
Comparison of Product Ions:
| Species | Neutral Loss (Fatty Acid) | Product Ion (DAG Fragment) | Theoretical | Abundance Note |
| LLL | Linoleic Acid (18:[2][4][6][7][8]2) | 599.5 | 100% (Single dominant peak) | |
| LLO | Oleic Acid (18:1) | 599.5 | High (Loss of sn-3 Oleic) | |
| LLO | Linoleic Acid (18:2) | 601.5 | High (Loss of sn-1/2 Linoleic) |
Critical Insight:
LLL Spectrum: Shows a "clean" spectrum with a single major DAG peak at
599. [2] * LLO Spectrum: Shows a "mixed" spectrum with two major DAG peaks at599 and 601. Regioisomer Logic: For 1,2-Linoleoyl-3-Oleoyl-glycerol, the loss of the fatty acid at the sn-1 or sn-3 position is generally energetically favored over sn-2.[2] Since LLO has L at sn-1 and O at sn-3, both losses occur readily, resulting in significant intensity for both 599 and 601 ions.[2]
Visualization of Fragmentation Pathways[1][9][10][11][12]
The following diagram illustrates the divergent fragmentation pathways that allow for unambiguous identification.
Caption: Comparative fragmentation pathways. LLL yields a single diagnostic ion (599), while LLO yields a doublet (599 & 601), providing a definitive spectral fingerprint.
Experimental Protocol: LC-MS/MS Workflow
To replicate these results, use the following self-validating protocol. This method uses Reverse-Phase LC (RP-LC) to separate species by hydrophobicity (ECN) prior to MS analysis.[2]
Step 1: Sample Preparation
-
Extraction: Extract lipids using the Folch method (2:1 Chloroform:Methanol) or MTBE method (Methyl-tert-butyl ether) to ensure recovery of neutral lipids.[2]
-
Dilution: Dilute extract to ~1 µg/mL in Isopropanol/Methanol (1:1) containing 10 mM Ammonium Formate. Ammonium formate is crucial for promoting
adduct formation.
Step 2: LC Conditions (Separation)
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate.[2]
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate.[2]
-
Gradient: 40% B to 99% B over 15 minutes.
-
Elution Check: LLL (ECN 45) will elute earlier than LLO (ECN 47). This chromatographic separation confirms the MS identification.
Step 3: MS Parameters (Detection)
-
Source: ESI Positive Mode.
-
Scan Type: Data Dependent Acquisition (DDA) or Targeted MRM.
-
MRM Transitions (for quantification):
-
LLL:
[2] -
LLO:
(Quantifier) AND (Qualifier).
-
References
-
PubChem. (2025).[3] Trilinolein Compound Summary. National Library of Medicine.[3] Available at: [Link]
-
PubChem. (2025).[3] 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol Compound Summary. National Library of Medicine.[3] Available at: [Link]
- Hsu, F. F., & Turk, J. (2010). Electrospray ionization/tandem quadrupole mass spectrometric studies on phosphatidylcholines: the fragmentation processes. Journal of the American Society for Mass Spectrometry.
- Holčapek, M., et al. (2010). Regioisomeric analysis of triacylglycerols using silver-ion liquid chromatography–atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A.
-
Murphy, R. C. (2015). Mass Spectrometry of Lipids. Lipid Maps. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Trilinolein | C57H98O6 | CID 5322095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. holcapek.upce.cz [holcapek.upce.cz]
A Senior Application Scientist's Guide to Certified Reference Materials of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipidomics and drug development, the accuracy and reliability of analytical measurements are paramount. The precise quantification of triglycerides, such as 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (LLO), is critical for understanding metabolic pathways, developing therapeutic interventions, and ensuring the quality of pharmaceutical formulations. Certified Reference Materials (CRMs) serve as the bedrock of this analytical rigor, providing a benchmark of known purity and concentration against which all other measurements are calibrated. This guide offers an in-depth comparison of commercially available CRMs for 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, delves into the analytical methodologies for their evaluation, and provides expert insights into making an informed selection for your research needs.
The Critical Role of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in Research
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a specific triacylglycerol containing two linoleic acid moieties and one oleic acid moiety. Its presence and concentration can be significant in various biological and industrial contexts. In biomedical research, it is studied for its role in lipid metabolism and its potential as a biomarker for certain diseases. In the food and pharmaceutical industries, it can be a component of oils and lipid-based drug delivery systems, where its precise quantification is essential for quality control and formulation stability. Given its complex structure and the potential for isomeric variants, a well-characterized CRM is indispensable for accurate and reproducible research.
Comparative Analysis of Commercially Available CRMs
Choosing the right CRM is a critical first step in any quantitative analytical workflow. The following table summarizes the key specifications of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol CRMs from several reputable suppliers. It is important to note that while this information is based on publicly available data from the suppliers' websites, researchers should always consult the lot-specific Certificate of Analysis (CoA) for detailed information.
| Supplier | Product Name | CAS Number | Stated Purity | Format | Storage Temperature |
| Sigma-Aldrich / MilliporeSigma | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | 2190-21-8 | ≥98%[1][2] | Liquid[1] | -20°C[1][2] |
| Cayman Chemical | 1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol | 2190-21-8 | ≥95%[3][4] | A solution in methyl acetate[3][4] | -20°C[3] |
| Santa Cruz Biotechnology | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | 2190-21-8 | 98% | Not specified | Not specified |
| Axios Research | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | 2190-21-8 | Not specified | Not specified | Not specified |
| Klivon | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | 2190-21-8 | Not specified | Neat[5] | -80°C[5] |
| MedChemExpress | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol | 2190-21-8 | Not specified | Not specified | Room temperature (shipping)[6] |
Expert Insight: The choice between a neat (pure) substance and a solution depends on the application. A neat standard offers flexibility in solvent choice and concentration preparation, while a pre-dissolved standard can save time and reduce handling errors, though it may limit the choice of analytical method. The stated purity is a key consideration, but the certification process and the analytical techniques used to determine that purity are equally important. Always scrutinize the CoA for details on the characterization methods.
Evaluating CRM Performance: A Methodological Deep Dive
A CRM is only as reliable as the methods used to verify its properties. Here, we detail the core analytical techniques for the characterization and comparative evaluation of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol CRMs.
Purity and Identity Confirmation by High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Principle: HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7] Charged Aerosol Detection is a universal detection method that is not dependent on the analyte's optical properties, making it ideal for non-chromophoric lipids like triglycerides.[8][9] The detector nebulizes the column effluent, charges the resulting aerosol particles, and measures the electrical current, which is proportional to the mass of the analyte.[8]
Experimental Protocol:
-
Standard Preparation: Accurately weigh and dissolve the CRM in an appropriate solvent (e.g., isopropanol/hexane mixture) to a known concentration.
-
HPLC System:
-
Column: A C18 reversed-phase column is typically used for triglyceride analysis.[7]
-
Mobile Phase: A gradient of solvents such as acetonitrile, isopropanol, and hexane.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
CAD Detector Settings:
-
Nebulizer Temperature: 30-40°C.
-
Evaporation Temperature: 40-50°C.
-
Gas Pressure: 35 psi.
-
-
Analysis: Inject the prepared standard solution and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Causality Behind Choices: A C18 column is chosen for its ability to separate lipids based on their hydrophobicity, which is determined by the length and degree of unsaturation of their fatty acid chains. The gradient elution is necessary to resolve the complex mixture of potential lipid isomers and impurities. CAD is selected for its near-uniform response to non-volatile analytes, allowing for accurate quantification without the need for individual standards for each impurity.
Workflow Diagram:
Caption: HPLC-CAD workflow for CRM purity analysis.
Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. For triglycerides, which are non-volatile, a derivatization step (transesterification) is required to convert them into their corresponding fatty acid methyl esters (FAMEs), which are volatile.[10] The Flame Ionization Detector (FID) then combusts the eluted FAMEs in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms, allowing for quantification.
Experimental Protocol:
-
Transesterification:
-
Accurately weigh the CRM and dissolve it in a suitable solvent (e.g., toluene).
-
Add a transesterification reagent (e.g., sodium methoxide in methanol) and heat the mixture.
-
Neutralize the reaction and extract the FAMEs into a non-polar solvent like hexane.
-
-
GC-FID System:
-
Column: A polar capillary column (e.g., fused silica coated with cyanopropyl polysiloxane) is used for FAME separation.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to elute FAMEs with different chain lengths and degrees of unsaturation.
-
Injector: Split/splitless injector.
-
-
Analysis: Inject the FAME extract and record the chromatogram. The concentration of the original triglyceride is calculated from the peak areas of the constituent FAMEs using an internal or external standard.
Causality Behind Choices: Transesterification is a necessary step to make the triglycerides amenable to GC analysis. A polar GC column is chosen to effectively separate the FAMEs based on both their chain length and the number and position of double bonds. The temperature program is optimized to achieve good resolution of all FAMEs within a reasonable analysis time.
Workflow Diagram:
Caption: GC-FID workflow for quantitative analysis of triglycerides via FAMEs.
Absolute Quantification by Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.[6] The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[6] By comparing the integral of a specific signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute concentration of the analyte can be determined.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh a precise amount of the CRM and a certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Spectrometer:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure proper parameter settings for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Process the spectrum (phasing, baseline correction).
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the known concentration and molar mass of the internal standard and the integral values.
-
Causality Behind Choices: qNMR is chosen for its high precision and accuracy, and its status as a primary ratio method provides direct traceability to the International System of Units (SI). The selection of a suitable internal standard is critical; it must have signals that do not overlap with the analyte signals and be stable in the chosen solvent. The specific NMR parameters are optimized to ensure that the signal intensities are directly proportional to the molar amounts of the nuclei.
Workflow Diagram:
Caption: qNMR workflow for absolute quantification of the CRM.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of your analytical results, it is crucial to implement self-validating systems. This involves:
-
System Suitability Tests: Before running any samples, perform system suitability tests to ensure that your analytical system (e.g., HPLC, GC) is performing optimally. This can include checks for resolution, peak symmetry, and injection precision.
-
Use of a Second, Independent Method: Whenever possible, verify the results obtained from one analytical technique with a second, orthogonal method. For example, the purity determined by HPLC-CAD can be confirmed by qNMR.
-
Inclusion of Quality Control (QC) Samples: Throughout your analytical run, include QC samples at various concentrations to monitor the performance and stability of the assay.
-
Stability Testing: For CRMs in solution, it is important to assess their stability over time under the recommended storage conditions. This can be done by periodically re-analyzing the CRM and comparing the results to the initial characterization.
Conclusion and Recommendations
The selection of a Certified Reference Material for 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol is a foundational decision that will impact the quality and reliability of your research. While the comparison table provides a starting point, a thorough evaluation of the supplier's Certificate of Analysis is non-negotiable. Look for transparency in the analytical methods used for certification, the stated uncertainty of the certified value, and any available stability data.
For routine applications where high-throughput is a priority, a pre-dissolved standard from a reputable supplier like Cayman Chemical or Sigma-Aldrich may be suitable. For applications requiring the highest level of accuracy and metrological traceability, a neat standard that can be independently characterized in-house using a primary method like qNMR is recommended.
Ultimately, the best CRM is one that is fit for its intended purpose and is supported by a comprehensive data package that instills confidence in its certified value. By understanding the analytical principles behind CRM characterization and implementing robust quality control measures, researchers can ensure the integrity of their data and contribute to the advancement of their respective fields.
References
-
The quantitative analysis of lipids via hplc with a charged aerosol detector. (2006). USDA ARS. Available at: [Link]
-
1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol. Cambridge Bioscience. Available at: [Link]
-
Determination of Triacylglycerols by HTGC-FID as a Sensitive Tool for the Identification of Rapeseed and Olive Oil Adulteration. (2020). MDPI. Available at: [Link]
-
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol ≥98% 2190-21-8. MilliporeSigma. Available at: [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation. (2021). MDPI. Available at: [Link]
-
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. Axios Research. Available at: [Link]
-
HPLC Analysis of Triacylglycerol Molecular Species. Springer Nature Experiments. Available at: [Link]
-
1,2-Dilinoleoyl-3-oleoyl-rac-g | D9164-100MG. Scientific Laboratory Supplies. Available at: [Link]
-
Development of Tandem Mass Tag Labeling Method for Lipid Molecules Containing Carboxy and Phosphate Groups, and Their Stability in Human Serum. MDPI. Available at: [Link]
-
Development of Tandem Mass Tag Labeling Method for Lipid Molecules Containing Carboxy and Phosphate Groups, and Their Stability in Human Serum. PubMed. Available at: [Link]
-
LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of triglyceride species of vegetable oils by high performance liquid chromatography via a flame ionization detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. lcms.cz [lcms.cz]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of Chromatographic-Mass Spectrometric Methods for Oligonucleotide Quantification: A Comparative Analysis of LC-MS and GC-MS
This guide provides a deep comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of oligonucleotide (OLL) therapeutics. As a Senior Application Scientist, my objective is to ground this comparison in the bedrock of regulatory compliance and field-proven experience, explaining not just the how, but the fundamental why behind our analytical choices. We will explore the established gold standard, LC-MS, for intact OLL quantification and dissect the theoretical, yet practically limited, application of GC-MS.
The core of our discussion will focus on the principles of bioanalytical method validation and the specific context of cross-validation, as defined by global regulatory bodies. This guide is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to select, validate, and, when necessary, bridge analytical methods for these complex therapeutic modalities.
Chapter 1: The Analytical Gold Standard: LC-MS for Intact Oligonucleotide Quantification
The intrinsic chemical nature of oligonucleotides—large, polyanionic, and thermally labile—makes Liquid Chromatography-Mass Spectrometry (LC-MS) the undisputed platform of choice for their quantification in biological matrices.[1][2][3] Unlike small molecules, OLLs cannot be vaporized without complete degradation, immediately precluding direct GC-MS analysis.
Expertise & Experience: The Causality Behind the Method
The success of an OLL bioanalytical method hinges on mastering three areas: sample extraction, chromatographic separation, and mass spectrometric detection.
-
Sample Preparation: The high degree of protein binding and presence in complex biological matrices necessitates rigorous sample cleanup.[4] Workflows typically involve a combination of Liquid-Liquid Extraction (LLE) or, more commonly, Solid-Phase Extraction (SPE) to isolate the OLL from plasma or tissue homogenates.[5][6] Weak anion-exchange (WAX) or mixed-mode SPE cartridges are often employed to leverage the OLL's strong negative charge for selective capture and elution.[4]
-
Chromatography - The Role of Ion-Pairing: To retain and resolve these highly polar molecules on a hydrophobic reversed-phase column, we employ Ion-Pair Reversed-Phase (IP-RP) chromatography.[7][8] Volatile alkylamine reagents, such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), form a neutral, hydrophobic complex with the OLL's phosphate backbone.[7][9] This is paired with a volatile acidic modifier, most commonly 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), which is critical for enhancing ESI-MS sensitivity by aiding in the desolvation and ionization process.[10][11] The choice and concentration of these reagents are paramount; insufficient pairing leads to poor chromatography, while excessive concentrations can cause significant ion suppression in the mass spectrometer.[11][12]
-
Detection - The Power of Tandem MS: Electrospray Ionization (ESI) in negative ion mode is standard for OLLs.[11] Tandem mass spectrometry (LC-MS/MS) provides unparalleled selectivity and sensitivity.[13] By using Selected Reaction Monitoring (SRM), we pre-select a specific mass-to-charge ratio (m/z) for the parent OLL (precursor ion) and then detect one or more specific fragment ions generated upon collision-induced dissociation. This technique effectively filters out background noise, allowing for quantification down to the low ng/mL or even sub-ng/mL level in plasma.[14][15][16]
Trustworthiness: A Self-Validating System
A bioanalytical method's reliability is established through rigorous validation, following guidelines from the FDA and the International Council for Harmonisation (ICH).[17][18][19] For an LC-MS OLL assay, this involves demonstrating acceptable performance for:
-
Accuracy & Precision: The closeness of measured values to the true value and the degree of scatter between measurements.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[17]
-
Linearity & Range: The concentration range over which the assay is accurate, precise, and linear.
-
Stability: Ensuring the OLL is stable throughout the sample lifecycle—from collection and storage to extraction and final analysis.
Chapter 2: A Niche Application: GC-MS for Indirect Oligonucleotide Analysis
Attempting to analyze an intact oligonucleotide by GC-MS is futile due to its non-volatile nature. However, GC-MS can be adapted for an indirect analysis by breaking the OLL down into its fundamental building blocks.
The Indirect Workflow: From Polymer to Monomer
-
Hydrolysis: The OLL polymer must first be chemically or enzymatically hydrolyzed into its constituent nucleosides or nucleobases.
-
Derivatization: These smaller, polar molecules are still not sufficiently volatile for GC.[1] A crucial derivatization step, such as silylation, is required to replace active hydrogen atoms with non-polar trimethylsilyl (TMS) groups. This chemical modification drastically reduces the molecule's boiling point, making it amenable to gas-phase analysis.[20]
Authoritative Grounding: Limitations and Appropriate Use
This indirect GC-MS approach has severe limitations for therapeutic drug monitoring:
-
Loss of Specificity: The method quantifies the constituent bases, not the intact, active pharmaceutical ingredient (API). It cannot distinguish the full-length OLL from truncated metabolites or synthesis-related impurities.[21]
-
Questionable Correlation: The concentration of a specific nucleoside may not directly correlate with the concentration of the pharmacologically active parent drug.
Therefore, GC-MS is not a suitable primary quantitative method for pharmacokinetic (PK) or toxicokinetic (TK) studies of an OLL therapeutic. Its application is confined to niche areas, such as compositional analysis or as a biomarker assay where the goal is to measure the turnover of specific nucleosides.
Chapter 3: The Cross-Validation Framework: A Tale of Two Disparate Methods
Cross-validation in a regulated bioanalytical environment is a formal process to compare two validated methods that are intended to measure the same analyte.[22][23] According to the ICH M10 Bioanalytical Method Validation Guideline, cross-validation is necessary when data are obtained from different methods within a study or across different studies to ensure consistency.[24]
The Scientific and Regulatory Reality
A direct, formal cross-validation between an LC-MS method quantifying an intact OLL and a GC-MS method quantifying a hydrolyzed nucleoside is scientifically and regulatorily inappropriate. They are measuring two different chemical entities. The LC-MS assay measures the parent drug, which is the basis for PK analysis. The GC-MS assay measures a component part, which could, at best, be considered a biomarker of exposure.
Therefore, this guide reframes the "cross-validation" as a Comparative Method Assessment . The goal is not to prove that the methods are interchangeable, but to understand what each method tells us and how their data might be correlated, if at all.
Chapter 4: Experimental Protocols
The following protocols are provided as robust starting points for methodology development.
Protocol 1: LC-MS/MS Method for OLL Quantification in Human Plasma
-
Sample Pre-treatment & Extraction (SPE): a. Thaw human plasma samples on ice. b. To 100 µL of plasma, add an internal standard (a stable isotope-labeled or chain-shortened analog of the OLL). c. Add 200 µL of a lysis/protein dissociation buffer and vortex. d. Condition a weak anion-exchange (WAX) SPE plate with methanol followed by equilibration buffer. e. Load the pre-treated sample onto the SPE plate. f. Wash the plate with a series of buffers to remove proteins and salts. g. Elute the OLL using a high pH or high salt buffer. h. Evaporate the eluate to dryness and reconstitute in an appropriate injection solvent.
-
LC-MS/MS Analysis: a. LC System: UPLC/HPLC system capable of handling high pressures. b. Column: C18 reversed-phase column designed for oligonucleotides. c. Mobile Phase A: 15 mM DIPEA and 100 mM HFIP in water.[14] d. Mobile Phase B: 15 mM DIPEA and 100 mM HFIP in 80% acetonitrile.[14] e. Gradient: A shallow gradient optimized to resolve the OLL from any metabolites. f. Mass Spectrometer: Tandem quadrupole mass spectrometer. g. Ionization Mode: ESI Negative. h. Detection: Selected Reaction Monitoring (SRM) using optimized precursor and product ions for the OLL and internal standard.
Protocol 2: GC-MS Method for Nucleoside Quantification (Post-Hydrolysis)
-
Sample Hydrolysis and Derivatization: a. Extract total nucleic material from 100 µL of plasma using a suitable method (e.g., phenol-chloroform extraction). b. Hydrolyze the extracted material to individual nucleosides using a nuclease cocktail. c. Dry the resulting nucleoside mixture completely under nitrogen. d. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. e. Heat at 70°C for 30 minutes to complete the silylation reaction.
-
GC-MS Analysis: a. GC System: Gas chromatograph with a split/splitless inlet. b. Column: DB-5ms or similar non-polar capillary column. c. Carrier Gas: Helium. d. Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized nucleosides. e. Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer. f. Ionization Mode: Electron Ionization (EI). g. Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification of characteristic ions for each derivatized nucleoside.
Chapter 5: Data Presentation and Visualization
Data Summary Tables
Table 1: Head-to-Head Comparison of LC-MS and GC-MS for Oligonucleotide Analysis
| Feature | LC-MS/MS | GC-MS (Indirect Method) |
| Analyte Measured | Intact Oligonucleotide (API) | Constituent Nucleosides/Bases |
| Volatility Required | No (Analyte stays in liquid phase) | Yes (Requires derivatization) |
| Thermal Stability | Not required | Required (for GC inlet) |
| Primary Application | Pharmacokinetics, Drug Metabolism | Compositional Analysis, Biomarkers |
| Selectivity | High (for parent drug vs. metabolites) | Low (cannot distinguish drug origin) |
| Regulatory Acceptance | Gold standard for PK/TK studies | Not acceptable for primary PK endpoints |
Table 2: Typical Acceptance Criteria for a Validated LC-MS/MS OLL Assay (ICH M10) [24]
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | ≥ 75% of standards must be within ±20% of nominal (±25% at LLOQ) |
| Accuracy (QC Samples) | Mean concentration within ±20% of nominal at each level |
| Precision (QC Samples) | Coefficient of Variation (CV) ≤ 20% at each level |
| LLOQ | Analyte response is ≥ 5x blank response; Accuracy & Precision within criteria |
| Selectivity | No significant interfering peaks in blank matrix at the analyte's retention time |
| Stability | Mean concentration within ±20% of nominal under tested conditions |
Mandatory Visualizations
Caption: High-level workflow for intact OLL quantification using LC-MS/MS.
Caption: Workflow for indirect OLL analysis via GC-MS of derivatized nucleosides.
Caption: Decision logic for selecting the appropriate mass spectrometric platform.
Conclusion
In the landscape of oligonucleotide bioanalysis, LC-MS/MS is the unequivocal gold standard for quantification . Its ability to measure the intact therapeutic agent with high sensitivity and selectivity is essential for generating the pharmacokinetic and safety data required for regulatory submission.
Conversely, GC-MS is not a viable method for quantifying intact oligonucleotides . Its application is restricted to indirect analysis of constituent nucleosides following a complex sample preparation workflow involving hydrolysis and derivatization. While potentially useful for specific biomarker or characterization studies, it cannot replace LC-MS for drug development.
A formal cross-validation between these two techniques is not feasible as they measure fundamentally different analytes. The key takeaway for any scientist in this field is to select the appropriate tool for the question at hand and to validate that tool rigorously according to established global standards, such as the ICH M10 guideline. This ensures data integrity, regulatory compliance, and ultimately, the successful development of novel oligonucleotide therapeutics.
References
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Source not specified. [Link]
-
Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]
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Evaluation of Alternative Ion-pairing Reagents in the Analysis of Oligonucleotides with the ACQUITY QDa Detector. (n.d.). Waters. [Link]
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European Medicines Agency guideline on bioanalytical method validation. (n.d.). Ovid. [Link]
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Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]
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Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS. (2014). Wiley Analytical Science. [Link]
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Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. (n.d.). Agilent. [Link]
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Sensitive LC-MS/MS Bioanalytical Quantitation of Antisense Oligonucleotides. (n.d.). Waters. [Link]
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Sample Preparation Strategies for the Bioanalysis of Oligonucleotide Therapeutics. (2020). Phenomenex, Inc. [Link]
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Overcoming Sample Preparation Challenges in Oligonucleotide LC-MS/MS Analysis. (n.d.). Biotage. [Link]
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Challenges in Antisense Oligonucleotide Quantification. (2024). KCAS Bio. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Food and Drug Administration (FDA). [Link]
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Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov. [Link]
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Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies. (2022). MDPI. [Link]
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Overcoming Challenges in Oligonucleotide Therapeutics Analysis: A Novel Nonion Pair Approach. (2024). ACS Publications. [Link]
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Specific Quantitation of Antisense Oligonucleotides in Plasma Using MSD. (n.d.). Bioanalysis Zone. [Link]
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Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. (n.d.). Phenomenex. [Link]
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Extraction of Oligonucleotides from Plasma Samples Across Multiple Species Using OligoWorks™ SPE Microplate Kit. (n.d.). Waters. [Link]
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Bridging Chromatography and LC-MS Workflows for Oligonucleotide Analysis: Practical Solutions for Biopharma Labs. (2025). Separation Science. [Link]
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Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards. (2023). PMC. [Link]
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Application Solutions for Oligonucleotides. (n.d.). Waters. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural choice, ensuring a deep understanding of laboratory safety and environmental stewardship. Our commitment is to provide value beyond the product, building trust through expertise and a dedication to scientific integrity.
Hazard Identification and Risk Assessment: The Critical First Step
Proper disposal begins with a thorough understanding of the material's properties and the form in which it is handled. 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, a triacylglycerol found in various natural oils, presents different disposal challenges depending on whether it is in its pure form or dissolved in a carrier solvent.[1][2]
Causality: The hazards of the final mixture, not just the triglyceride, dictate the disposal protocol. A solution's properties are often dominated by the solvent. Failure to correctly identify the form of the chemical can lead to improper waste segregation, creating significant safety risks (e.g., fire, chemical reactions) and regulatory non-compliance.
A critical review of the manufacturer's Safety Data Sheet (SDS) is mandatory before handling or disposal.[3] For instance, some commercial preparations of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol are supplied in methyl acetate.[4] This solvent is a highly flammable liquid that also causes serious eye irritation and may lead to drowsiness or dizziness.[4] In contrast, the pure triglyceride is classified as a combustible liquid, a lower fire hazard.
| Property | 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (in Methyl Acetate) | Pure 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol |
| Physical Form | Liquid solution | Liquid |
| Primary Hazard | Highly Flammable Liquid (GHS Category 2)[4] | Combustible Liquid (Storage Class 10) |
| Health Hazards | Causes serious eye irritation, may cause drowsiness or dizziness[4] | Not classified as acutely hazardous; may cause irritation[5][6][7] |
| GHS Pictograms | Flame (GHS02), Exclamation Mark (GHS07)[4] | Not specified, but caution is advised. |
| Primary Driver of Disposal Protocol | Flammable Solvent | Oily, Combustible Nature of the Triglyceride |
Pre-Disposal Planning & Waste Minimization
Effective waste management is a core component of green chemistry and responsible laboratory practice. The most environmentally preferred strategy is to reduce waste at its source.[8][9]
-
Source Reduction: Plan experiments to use the minimum quantity of material required. This not only reduces waste but also minimizes procurement costs.
-
Inventory Management: Maintain a current chemical inventory to avoid ordering duplicate materials and to track expiration dates.[10] Unused, expired chemicals contribute significantly to the laboratory waste stream.
-
Redistribution: Before designating surplus, unexpired 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol as waste, check if other researchers within your institution can use it.[11]
Causality: Proactive waste management, as outlined in institutional Chemical Hygiene Plans (CHPs), is mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[12][13] This planning prevents the accumulation of hazardous waste, reduces disposal costs, and enhances laboratory safety.
Step-by-Step Disposal Protocols
The correct disposal path is determined by the form of the chemical waste. The following decision workflow and protocols provide clear, actionable guidance.
Caption: Disposal decision workflow for 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol.
Protocol 1: Disposal of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol in a Flammable Solvent
This protocol applies when the triglyceride is dissolved in a flammable solvent like methyl acetate. The primary hazard is the solvent.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a flame-resistant lab coat.[4] All handling should occur within a certified chemical fume hood.
-
Waste Container Selection: Select a designated hazardous waste container clearly labeled for "Flammable Organic Waste" or "Non-Halogenated Solvent Waste."[14][15] The container must be made of a chemically compatible material and have a tightly sealing lid.[16]
-
Waste Transfer: Carefully transfer the waste solution into the designated container using a funnel. Do not leave the funnel in the container opening, as this prevents a proper seal and violates regulatory standards.[16]
-
Container Management: Do not fill the container beyond 90% capacity to allow for vapor expansion.[15] Securely close the lid immediately after adding waste.
-
Labeling and Storage: Ensure the container is accurately labeled with the words "Hazardous Waste," the full chemical names of all constituents (e.g., "Methyl Acetate," "1,2-Dilinoleoyl-3-oleoyl-rac-glycerol"), and their approximate percentages.[16] Store the container in a designated satellite accumulation area away from ignition sources.[15]
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup by a licensed hazardous waste contractor.[10][17]
Causality: Segregating flammable liquid waste is mandated by EPA and local regulations to prevent fires and explosions.[18] Accurate labeling is a legal requirement under the Resource Conservation and Recovery Act (RCRA) and ensures safe handling by waste management personnel.[16][18]
Protocol 2: Disposal of Pure or Uncontaminated 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
This protocol applies to the pure triglyceride or its solutions in non-hazardous aqueous buffers (provided the buffer itself does not introduce a hazard).
-
PPE: Wear standard laboratory PPE, including gloves and eye protection.
-
Waste Characterization: While the pure triglyceride is generally considered non-hazardous, it is your responsibility as the generator to confirm this status according to local and state regulations.[19][20] It should never be disposed of down the sink or in regular trash without explicit institutional approval.[4]
-
Waste Collection:
-
Liquid Waste: Collect the oily liquid in a sturdy, well-labeled container with a secure lid. Label it clearly as "Non-Hazardous Oily Waste" or "Used Cooking Oil" if appropriate for your facility's waste streams.
-
Contaminated Solids: For items like gloves, pipette tips, or absorbent pads lightly contaminated with the triglyceride, place them in a designated container for chemically contaminated solid waste.[21]
-
-
Disposal Path: Consult your EHS office for the proper disposal route. Options may include:
-
Collection by a licensed contractor for incineration or fuel blending.
-
Disposal as non-hazardous industrial waste.[19]
-
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent before disposal or recycling.[9][11] The first rinsate must be collected and disposed of as chemical waste (follow Protocol 1 if using a flammable solvent for rinsing).[11]
Causality: Even non-hazardous waste must be managed responsibly to prevent environmental contamination of sewage systems and waterways.[4][20] Oils can cause blockages and interfere with wastewater treatment processes.
Emergency Procedures: Spill Management
Accidental spills must be handled immediately and safely.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill:
-
If the spill involves a flammable solvent: Eliminate all ignition sources. If the spill is large or ventilation is poor, evacuate the area and contact your EHS emergency line.
-
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or cat litter to surround and absorb the spill.[5][6][22] Do not use combustible materials like paper towels for large spills of flammable liquids.
-
Clean Up: Once absorbed, carefully sweep the material into a designated, sealable container.
-
Label and Dispose: Label the container as "Spill Debris" with the names of the spilled chemicals and dispose of it as hazardous waste.[10]
-
Decontaminate: Clean the spill area with soap and water.
Causality: A rapid and correct response to a chemical spill is crucial for protecting laboratory personnel from exposure and preventing fires.[13] Using inert absorbents minimizes the risk of reaction or fire.
Governing Principles and Regulations
All disposal procedures must comply with a multi-tiered regulatory framework designed to protect workers and the environment.
-
OSHA 29 CFR 1910.1450 (The Laboratory Standard): This federal regulation mandates that laboratories develop and implement a Chemical Hygiene Plan (CHP).[3][12] Your institution's CHP is the primary document outlining specific procedures for waste disposal.
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous and non-hazardous solid waste from "cradle to grave."[18] This includes generation, transportation, treatment, storage, and disposal.
-
State and Local Regulations: State and municipal authorities often have more stringent regulations than federal agencies.[19][20] Always follow the most rigorous applicable rule.
By adhering to the detailed protocols and understanding the underlying scientific and regulatory principles in this guide, you can ensure the safe, compliant, and environmentally responsible disposal of 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol, upholding the highest standards of laboratory practice.
References
-
29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023, September 18). [Link]
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-
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]
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How To Dispose Non-Hazardous Waste. IDR Environmental Services. (2020, June 30). [Link]
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-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
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Hazardous Waste Disposal Guide. University of Rochester Medical Center. [Link]
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Best Practices for Managing Laboratory Waste. Republic Services. (2025, October 23). [Link]
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-
Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]
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Laboratory Waste Disposal Handbook. University of Essex. (2022, March 15). [Link]
-
Greening Up The Lab: Sustainable Research Practices. Princeton EHS. (2018, April 3). [Link]
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Personal protective equipment for handling 1,2-Dilinoleoyl-3-oleoyl-rac-glycerol
[1][2][3]
Executive Summary & Hazard Profile
1,2-Dilinoleoyl-3-oleoyl-rac-glycerol (CAS: 2190-21-8) is a neutral triglyceride.[1][2] While the lipid itself poses minimal toxicological risk (GHS Classification: Non-Hazardous), the operational hazard in a research setting is almost exclusively defined by the solvent system used to dissolve it (typically Chloroform, Methanol, or Hexane) and the oxidative instability of the polyunsaturated fatty acid (PUFA) chains.
This guide pivots from standard "generic safety" to process-specific safety , ensuring both researcher protection and sample integrity.
Risk Stratification
| Hazard Source | Risk Level | Primary Consequence | Mitigation Strategy |
| Intrinsic (The Lipid) | Low | Sample degradation (Oxidation/Hydrolysis).[1][2][3] | Argon overlay; -20°C storage.[1][2] |
| Extrinsic (The Solvent) | High | Neurotoxicity, Hepatotoxicity, Flash Fire. | Fume hood; Solvent-resistant PPE.[1][2] |
| Biological | Variable | Contamination of cell cultures (Sterility). | Aseptic technique; 0.2 µm filtration. |
Personal Protective Equipment (PPE) Matrix
As a Senior Application Scientist, I strongly advise against a "one-size-fits-all" PPE approach.[1][2] Your choice of gloves must change based on the solvent matrix. Nitrile degrades rapidly in Chloroform.
Scenario-Based PPE Selection[1][2][3]
| Component | Scenario A: Handling Neat Oil (Weighing/Aliquot) | Scenario B: Solvated Processing (LNP Formulation/Analysis) |
| Hand Protection | Standard Nitrile (4-6 mil) Sufficient for lipid contact. | Laminate (Silver Shield®) or Double-Glove (Nitrile over PVA) Required if using Chloroform/Hexane. |
| Eye Protection | Safety Glasses with side shields.Standard impact protection. | Chemical Splash Goggles .Required if handling >50mL solvent or using sonication. |
| Respiratory | None required in standard lab air.[1][2] | Fume Hood (Certified) .Mandatory. Do not use benchtop snorkel. |
| Body Defense | Lab Coat (Cotton/Poly) .Standard protection. | Flame-Resistant (FR) Lab Coat .Required if using flammable solvents (Flash point <37.8°C). |
Expert Insight: If you are dissolving this lipid in Chloroform , standard nitrile gloves offer less than 3 minutes of breakthrough protection. A splash means immediate glove removal. For prolonged handling, use Polyvinyl Alcohol (PVA) gloves (Red) or Laminate liners.
Operational Protocol: The "Self-Validating" Workflow
This protocol integrates safety with quality control. If the lipid oxidizes, your biological data is invalid.
Phase 1: Retrieval and Equilibration
-
Remove from Storage (-20°C): Keep the vial sealed.
-
Equilibrate: Allow the vial to reach room temperature (approx. 15–20 mins) inside a desiccator if possible.
-
Causality: Opening a cold vial introduces atmospheric moisture, causing hydrolysis of the ester bonds and degradation of the lipid.
-
-
Inspection: The lipid should be a clear, viscous oil. If it appears cloudy or smells rancid (oxidative breakdown), discard.
Phase 2: Solubilization (The Critical Safety Step)
Pre-requisite: All steps must occur inside a chemical fume hood.
-
Weighing:
-
Use a glass syringe or positive displacement pipette for the viscous oil.
-
Avoid: Plastic pipette tips can retain significant volume, leading to concentration errors.
-
-
Solvent Addition:
-
Add the solvent (e.g., Chloroform:Methanol 2:1) slowly down the side of the vial.
-
Safety Check: Ensure your sash is at the certified working height.
-
-
Inert Gas Overlay (Mandatory):
Visualization: Safety Decision Logic
The following diagram illustrates the decision-making process for PPE selection based on the solvent system utilized.
Caption: Decision logic for selecting glove material and engineering controls based on the solvent matrix.
Disposal and Spill Management[6][7]
Disposal protocols often confuse researchers because lipids are biological but the solvents are chemical. Follow this strict segregation:
Disposal Decision Tree
-
Neat Lipid (Expired/Excess):
-
Classification: Non-hazardous chemical waste.
-
Action: Collect in a sealed container labeled "Non-Hazardous Lipid Waste." Do not pour down the drain (clogs plumbing).
-
-
Solvated Lipid (e.g., in Chloroform):
-
Classification: Hazardous Halogenated Organic Waste.
-
Action: Dispose of in the "Halogenated Waste" carboy. The solvent dictates the stream, not the lipid [2].
-
-
Solid Waste (Vials/Pipettes):
-
Action: If dry/trace residue: Standard lab trash (glass bin). If significant solvent residue: Chemical solid waste bin.
-
Spill Cleanup (Small Scale < 100 mL)
-
Isolate: Alert nearby personnel.
-
PPE Up: Don chemical splash goggles and appropriate gloves (Laminate if halogenated).
-
Absorb: Use vermiculite or absorbent pads.
-
Note: Lipids are slippery. Clean the surface with a detergent solution (10% SDS or Alconox) after solvent removal to prevent slip hazards.
-
-
Disposal: Bag all cleanup materials as hazardous chemical waste.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Kimberly-Clark Professional. (2025). Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
